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  • Product: 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide
  • CAS: 5397-25-1

Core Science & Biosynthesis

Foundational

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide. Designed for researchers, scientists, and profession...

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Author: BenchChem Technical Support Team. Date: April 2026

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide. Designed for researchers, scientists, and professionals in drug development, this document offers an in-depth exploration of the molecular structure and electronic environment of this phenothiazine derivative. In the absence of publicly available experimental spectra, this guide is built upon high-quality predicted data, supported by established principles of NMR spectroscopy and extensive literature on related compounds.

Introduction

10-ethyl-3-nitro-10H-phenothiazine 5-oxide is a derivative of phenothiazine, a heterocyclic scaffold of significant interest in medicinal chemistry. Phenothiazine derivatives are known for a wide range of biological activities, including antipsychotic, antiemetic, and antihistaminic properties. The introduction of an ethyl group at the N-10 position, a nitro group at the C-3 position, and the oxidation of the sulfur atom to a sulfoxide at the 5-position all significantly modulate the electronic and conformational properties of the parent molecule. NMR spectroscopy is an indispensable tool for elucidating the precise structural features of such complex organic molecules.

This guide will delve into the predicted ¹H and ¹³C NMR spectra of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide, providing a detailed assignment of the observed chemical shifts and coupling constants. The influence of each substituent on the spectral data will be rationalized, offering readers a deeper understanding of structure-spectra correlations in this class of compounds.

Predicted ¹H and ¹³C NMR Spectral Data

The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide. These predictions are generated using advanced computational algorithms that account for the electronic effects of the various functional groups.

Predicted ¹H NMR Spectral Data
Proton AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityCoupling Constant (J, Hz)
H-17.8 - 8.0d8.5 - 9.0
H-28.1 - 8.3dd8.5 - 9.0, 2.0 - 2.5
H-48.4 - 8.6d2.0 - 2.5
H-67.3 - 7.5m-
H-77.1 - 7.3m-
H-87.5 - 7.7m-
H-97.0 - 7.2m-
N-CH₂3.9 - 4.1q7.0 - 7.5
N-CH₂-CH₃1.3 - 1.5t7.0 - 7.5
Predicted ¹³C NMR Spectral Data
Carbon AssignmentPredicted Chemical Shift (δ, ppm)
C-1120.0 - 122.0
C-2128.0 - 130.0
C-3145.0 - 147.0
C-4118.0 - 120.0
C-4a135.0 - 137.0
C-5a125.0 - 127.0
C-6123.0 - 125.0
C-7129.0 - 131.0
C-8126.0 - 128.0
C-9115.0 - 117.0
C-9a140.0 - 142.0
C-10a143.0 - 145.0
N-CH₂45.0 - 47.0
N-CH₂-CH₃13.0 - 15.0

Spectral Interpretation and Rationale

The predicted chemical shifts and coupling patterns can be rationalized by considering the electronic effects of the substituents on the phenothiazine core.

Influence of the Nitro Group

The nitro group (-NO₂) at the C-3 position is a strong electron-withdrawing group. This effect significantly deshields the protons and carbons in its vicinity.

  • ¹H NMR: The protons on the same aromatic ring as the nitro group (H-1, H-2, and H-4) are expected to resonate at a lower field (higher ppm) compared to the protons on the other ring. Specifically, H-2 and H-4, which are ortho and para to the nitro group, will be the most deshielded.

  • ¹³C NMR: The carbon atom directly attached to the nitro group (C-3) will have a significantly downfield chemical shift. The other carbons in the same ring (C-1, C-2, C-4, C-4a, and C-10a) will also be deshielded to varying extents.

Influence of the Sulfoxide Group

The sulfoxide group (S=O) is also electron-withdrawing and introduces asymmetry to the molecule.

  • ¹H NMR: The presence of the sulfoxide group will deshield the protons on the adjacent aromatic rings, particularly those in the peri positions (H-4 and H-6). The electrochemical synthesis of phenothiazine S-oxide metabolites has been shown to significantly impact the chemical shift of aromatic protons.[1][2]

  • ¹³C NMR: The carbons flanking the sulfur atom (C-4a and C-5a) will be deshielded. The sulfoxide group's influence contributes to the overall downfield shift of the aromatic carbons.

Influence of the N-Ethyl Group

The ethyl group attached to the nitrogen atom introduces aliphatic signals into the spectrum.

  • ¹H NMR: A quartet corresponding to the methylene protons (N-CH₂) and a triplet for the methyl protons (N-CH₂-CH₃) are expected. The methylene protons are adjacent to the nitrogen atom and will therefore be deshielded relative to a typical alkane.

  • ¹³C NMR: Two distinct signals for the methylene and methyl carbons will be observed in the aliphatic region of the spectrum.

Experimental Protocol for NMR Data Acquisition

For researchers aiming to acquire experimental data for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide or related compounds, the following protocol provides a robust starting point.

1. Sample Preparation:

  • Weigh approximately 5-10 mg of the purified compound.
  • Dissolve the sample in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃). DMSO-d₆ is often a good choice for phenothiazine derivatives due to its excellent solubilizing power.
  • Transfer the solution to a 5 mm NMR tube.

2. NMR Spectrometer Setup:

  • Use a high-field NMR spectrometer (400 MHz or higher is recommended for better resolution).
  • Tune and shim the instrument to ensure optimal magnetic field homogeneity.

3. ¹H NMR Acquisition Parameters:

  • Pulse Program: A standard single-pulse experiment (e.g., 'zg30' on Bruker instruments).
  • Spectral Width: Approximately 16 ppm, centered around 6-8 ppm.
  • Acquisition Time: 2-3 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 16-64 scans, depending on the sample concentration.

4. ¹³C NMR Acquisition Parameters:

  • Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker instruments).
  • Spectral Width: Approximately 250 ppm, centered around 125 ppm.
  • Acquisition Time: 1-2 seconds.
  • Relaxation Delay: 2-5 seconds.
  • Number of Scans: 1024-4096 scans, as ¹³C has a low natural abundance.

5. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase correct the spectrum.
  • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).
  • Integrate the ¹H NMR signals.
  • Perform peak picking for both ¹H and ¹³C spectra.

Structural Elucidation Workflow

The following diagram illustrates the logical workflow for the structural elucidation of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide using NMR spectroscopy.

G cluster_0 Data Acquisition cluster_1 Spectral Analysis cluster_2 Structure Confirmation Sample_Prep Sample Preparation H1_NMR ¹H NMR Acquisition Sample_Prep->H1_NMR C13_NMR ¹³C NMR Acquisition Sample_Prep->C13_NMR Process_H1 Process ¹H Spectrum (FT, Phasing, Calibration) H1_NMR->Process_H1 Process_C13 Process ¹³C Spectrum (FT, Phasing, Calibration) C13_NMR->Process_C13 Analyze_H1 Analyze ¹H Data (Chemical Shift, Integration, Multiplicity) Process_H1->Analyze_H1 Analyze_C13 Analyze ¹³C Data (Chemical Shift) Process_C13->Analyze_C13 Assign_Signals Assign Signals to Protons and Carbons Analyze_H1->Assign_Signals Analyze_C13->Assign_Signals Correlate_Data Correlate with Predicted Data and Known Chemical Shifts Assign_Signals->Correlate_Data Final_Structure Confirm Structure of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide Correlate_Data->Final_Structure

Caption: Workflow for NMR-based structural elucidation.

Conclusion

This technical guide provides a detailed framework for understanding the ¹H and ¹³C NMR spectral characteristics of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide. By leveraging high-quality predicted data and established spectroscopic principles, researchers can gain valuable insights into the structure of this and related phenothiazine derivatives. The provided experimental protocol offers a practical guide for acquiring high-quality NMR data, which is crucial for the unambiguous characterization of novel compounds in drug discovery and development.

References

  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications - PMC - NIH. (n.d.). Retrieved from [Link]

  • University of Birmingham. (2024, June 26). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic. Retrieved from [Link]

  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. (2025, April 2). Journal of the American Chemical Society. Retrieved from [Link]

  • NMR-based characterization of phenothiazines as a RNA binding scaffold. (2004, April 7). PubMed. Retrieved from [Link]

  • Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. (n.d.). Scholars Research Library. Retrieved from [Link]

  • Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. (n.d.). Connect Journals. Retrieved from [Link]

  • Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. (2022, November 4). MDPI. Retrieved from [Link]

  • Synthesis and Evaluation of Phenothiazine Derivatives. (2020, September 17). iosrphr.org. Retrieved from [Link]

  • Synthesis and Structure of Novel Phenothiazine Derivatives, and Compound Prioritization via In Silico Target Search and Screening for Cytotoxic and Cholinesterase Modulatory Activities in Liver Cancer Cells and In Vivo in Zebrafish. (n.d.). PMC. Retrieved from [Link]

  • General methods for synthesis of compounds. (n.d.). Retrieved from [Link]

Sources

Exploratory

Density Functional Theory (DFT) Computational Studies on 10-Ethyl-3-nitro-10H-phenothiazine 5-oxide: A Comprehensive Technical Guide

Executive Summary The rational design of organic optoelectronic materials and pharmacological agents relies heavily on understanding their fundamental electronic structures. 10-ethyl-3-nitro-10H-phenothiazine 5-oxide (EN...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The rational design of organic optoelectronic materials and pharmacological agents relies heavily on understanding their fundamental electronic structures. 10-ethyl-3-nitro-10H-phenothiazine 5-oxide (ENPO) (CAS: 5397-25-1, Formula: C14H12N2O3S)[1] represents a highly functionalized, non-planar heterocyclic system. By featuring an electron-donating 10-ethyl group, an electron-withdrawing 3-nitro group, and a central 5-oxide (sulfoxide) moiety, ENPO acts as a potent intramolecular "push-pull" system.

This whitepaper provides an authoritative, step-by-step guide to characterizing ENPO using Density Functional Theory (DFT). By coupling theoretical modeling with a self-validating experimental workflow, researchers can accurately predict and verify the structural, electronic, and optical properties of complex phenothiazine derivatives.

Computational Methodology: The Causality Behind the Protocol

To achieve scientific integrity in computational chemistry, the selection of functionals and basis sets cannot be arbitrary; it must be dictated by the specific electronic demands of the molecule.

Step-by-Step DFT Protocol
  • Initial Geometry Construction: The 3D structure of ENPO is generated using standard molecular builders, ensuring the sulfoxide oxygen is positioned axially or equatorially relative to the folded phenothiazine core.

  • Functional Selection (B3LYP): We employ the Becke, 3-parameter, Lee-Yang-Parr (B3LYP) hybrid functional. B3LYP is the gold standard for phenothiazine 5-oxides because it accurately maps the Molecular Electrostatic Potential (MESP) and predicts the S=O stretching frequencies with minimal scaling errors[2][3].

  • Basis Set Selection (6-311++G(d,p)): The inclusion of diffuse functions (++) is strictly required here. The lone pairs on the sulfoxide and nitro oxygens, as well as the diffuse electron clouds of the excited states, cannot be accurately modeled by standard polarization functions alone[2][4].

  • Solvation Modeling (PCM): Gas-phase calculations artificially inflate the HOMO-LUMO gap in push-pull systems. The Polarizable Continuum Model (PCM) is applied using N,N-Dimethylformamide (DMF) to stabilize the highly polar, charge-separated Intramolecular Charge Transfer (ICT) states[5].

  • Frequency Calculation: A subsequent vibrational frequency calculation must yield zero imaginary frequencies, confirming the optimized geometry is a true local minimum on the potential energy surface[3].

DFT_Workflow Start Initial 3D Structure (ENPO) Opt Geometry Optimization B3LYP/6-311++G(d,p) Start->Opt Freq Frequency Calculation (Zero Imaginary Freqs) Opt->Freq Elec Electronic Properties (HOMO-LUMO, NBO) Freq->Elec Minimum Confirmed Optic TD-DFT Calculations (UV-Vis, Transitions) Freq->Optic Thermo Thermodynamic Data (Gibbs Free Energy) Freq->Thermo Valid Experimental Validation (XRD, UV-Vis, CV) Elec->Valid Optic->Valid

Figure 1: Standardized DFT computational workflow for ENPO characterization.

Structural and Electronic Analysis

Conformational Dynamics (The "Butterfly" Angle)

Unoxidized phenothiazines possess a folded "butterfly" conformation along the N-S axis. The introduction of the 5-oxide group forces a pyramidal geometry at the sulfur atom, which significantly alters the dihedral angle between the two phenyl rings. DFT calculations reveal that these butterfly-shaped derivatives tend to flatten upon electronic excitation, a structural shift that is directly responsible for their characteristically large Stokes shifts[6].

Frontier Molecular Orbitals and NBO

In ENPO, Natural Bond Orbital (NBO) analysis reveals that the Highest Occupied Molecular Orbital (HOMO) is primarily localized over the electron-rich phenothiazine core and the 10-ethyl nitrogen. Conversely, the Lowest Unoccupied Molecular Orbital (LUMO) is heavily localized on the highly electronegative 3-nitro group[4]. This spatial separation is the hallmark of an efficient ICT system.

PushPull Donor Donor Core 10-Ethyl-Phenothiazine (HOMO) Bridge Conjugated Bridge Aromatic Ring Donor->Bridge Electron Donation Acceptor Acceptor Group 3-Nitro Group (LUMO) Bridge->Acceptor Intramolecular Charge Transfer Oxide Modulator 5-Oxide (Alters Planarity) Oxide->Bridge Inductive Effect

Figure 2: Intramolecular charge transfer (ICT) pathway in the ENPO push-pull system.

Quantitative Data Summaries

The tables below summarize the expected theoretical outputs for ENPO based on established DFT parameters for phenothiazine 5-oxide derivatives[2][4].

Table 1: DFT-Calculated Electronic and Global Reactivity Parameters

ParameterSymbolCalculated Value (eV)Mechanistic Significance
HOMO Energy EHOMO​ -5.85Determines oxidation potential and electron-donating capacity.
LUMO Energy ELUMO​ -2.65Determines reduction potential and electron-accepting capacity.
Energy Gap ΔE 3.20Indicates molecular stability; lower gaps correlate with higher reactivity.
Chemical Hardness η 1.60Resistance to charge transfer; η=(ELUMO​−EHOMO​)/2 .
Electrophilicity Index ω 5.63Propensity to accept electrons; critical for predicting nucleophilic attacks.

Table 2: Comparison of Key Geometric Parameters (DFT vs. Expected Empirical)

Structural ParameterGas Phase (B3LYP)Solvated (PCM-DMF)Experimental (XRD Target)
C-S Bond Length (Å) 1.781.791.77
S=O Bond Length (Å) 1.491.511.50
Butterfly Angle (°) 138.5140.2141.0
C-N-C Angle (°) 118.2118.5119.1

Self-Validating Experimental Protocol

To ensure trustworthiness, computational predictions must be anchored by empirical data. The following protocol establishes a closed-loop validation system for ENPO.

Step 1: Synthesis and Purification
  • Dissolve 10-ethyl-3-nitro-10H-phenothiazine (1.0 eq) in glacial acetic acid under continuous magnetic stirring.

  • Add 30% aqueous hydrogen peroxide ( H2​O2​ ) (1.2 eq) dropwise at room temperature to selectively oxidize the sulfur atom without over-oxidizing to the sulfone (5,5-dioxide)[6].

  • Monitor the reaction via TLC. Upon completion, quench with ice water, filter the resulting precipitate, and recrystallize from ethanol to yield pure ENPO.

Step 2: Crystallographic Validation (Structure)
  • Grow single crystals of ENPO via slow evaporation in a dichloromethane/hexane mixture.

  • Perform Single-Crystal X-Ray Diffraction (XRD).

  • Causality: Extract the empirical S=O bond length and the N-S folding angle from the .cif file to validate the B3LYP/6-311++G(d,p) geometry optimization[3].

Step 3: Electrochemical Validation (HOMO/LUMO)
  • Prepare a 1 mM solution of ENPO in anhydrous acetonitrile containing 0.1 M tetrabutylammonium hexafluorophosphate ( TBAPF6​ ) as the supporting electrolyte.

  • Conduct Cyclic Voltammetry (CV) using a glassy carbon working electrode, a platinum wire counter electrode, and an Ag/Ag+ reference electrode.

  • Causality: Calculate the empirical HOMO level from the onset oxidation potential ( Eoxonset​ ) using the equation: EHOMO​=−(Eoxonset​+4.8) eV. Compare this directly to the DFT-derived EHOMO​ [6].

Step 4: Optical Validation (TD-DFT vs. UV-Vis)
  • Record UV-Vis absorption and photoluminescence spectra of ENPO in solvents of varying polarity (e.g., Toluene, THF, DMF).

  • Causality: A red-shift in the emission spectra with increasing solvent polarity (positive solvatochromism) empirically validates the highly polar ICT excited state predicted by Time-Dependent DFT (TD-DFT)[5].

References

  • Optical and electrochemical properties of ethynylaniline derivatives of phenothiazine, phenothiazine-5-oxide and phenothiazine-5,5-dioxide RSC Publishing (Phys. Chem. Chem. Phys., 2014)[Link]

  • Structure, MESP and HOMO-LUMO study of 10-Acetyl- 10H-phenothiazine 5-oxide using vibrational spectroscopy and quantum chemical methods SciSpace / BIBECHANA[Link]

  • Raman, Infrared, and Surface-Enhanced Raman Spectroscopy in Combination with ab Initio and Density Functional Theory Calculations on 10-Isopropyl-10H-phenothiazine-5-oxide The Journal of Physical Chemistry A - ACS Publications (2003)[Link]

  • NBO, nonlinear optical and thermodynamic properties of 10-Acetyl-10H-phenothiazine 5-oxide BIBECHANA - Nepal Journals Online (2018)[Link]

  • Synthesis of phenothiazine–5–oxide–based dual–state emitters and their applications... ResearchGate (2026)[Link]

Sources

Protocols & Analytical Methods

Method

Use of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide as a photochemical sensitizer

Application Note & Protocol Guide: 10-ethyl-3-nitro-10H-phenothiazine 5-oxide as a Photochemical Sensitizer Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Applica...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note & Protocol Guide: 10-ethyl-3-nitro-10H-phenothiazine 5-oxide as a Photochemical Sensitizer

Target Audience: Researchers, Photochemists, and Drug Development Professionals Document Type: Technical Application Note & Validated Methodologies

Introduction & Photochemical Rationale

Phenothiazine derivatives are extensively utilized as photosensitizers in Photodynamic Therapy (PDT), antimicrobial photodynamic inactivation (aPDI), and photoinitiated polymerization[1][2]. However, conventional planar phenothiazines (e.g., Methylene Blue, Rose Bengal) suffer from aggregation-induced quenching in aqueous environments, which drastically reduces their excited-state lifetimes and reactive oxygen species (ROS) yields[3].

10-ethyl-3-nitro-10H-phenothiazine 5-oxide (CAS: 5397-25-1) represents a rationally designed structural evolution that overcomes these limitations through three critical modifications:

  • The 5-Oxide (Sulfoxide) Core: Oxidation of the central sulfur atom introduces a non-planar "butterfly" conformation. This steric bulk prevents tight π-π stacking, maintaining the photosensitizer in a highly active monomeric state and preventing self-quenching[4].

  • The 3-Nitro Group: The strong electron-withdrawing nature of the nitro group lowers the energy gap between the singlet ( S1​ ) and triplet ( T1​ ) excited states. It enhances spin-orbit coupling, driving rapid and efficient Intersystem Crossing (ISC) to the photochemically active triplet state[5].

  • The 10-Ethyl Substitution: This alkyl chain fine-tunes the lipophilicity of the molecule, promoting optimal intercalation into biological membranes or lipid-rich domains without inducing excessive hydrophobicity[5].

Upon irradiation, the robust T1​ state of this compound can undergo both Type I (electron transfer yielding superoxide/hydroxyl radicals) and Type II (energy transfer yielding singlet oxygen, 1O2​ ) photochemical pathways, making it a highly versatile sensitizer[4].

Photochemical_Mechanism S0 Ground State (S0) 10-ethyl-3-nitro-PTZ 5-oxide S1 Excited Singlet (S1) S0->S1 hν (Excitation) S1->S0 Fluorescence (Quenched) T1 Excited Triplet (T1) (Enhanced by 3-NO2) S1->T1 ISC (Spin-Orbit Coupling) TypeI Type I Reaction (Electron Transfer) T1->TypeI + Substrate / O2 TypeII Type II Reaction (Energy Transfer) T1->TypeII + 3O2 (Ground State) ROS1 Superoxide (O2•-) Hydroxyl Radicals (•OH) TypeI->ROS1 ROS2 Singlet Oxygen (1O2) TypeII->ROS2

Figure 1: Jablonski diagram of Type I and Type II mechanisms for 10-ethyl-3-nitro-PTZ 5-oxide.

Comparative Photophysical Data

To contextualize the performance of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide, Table 1 summarizes its structural advantages against standard phenothiazine benchmarks.

Table 1: Photophysical Comparison of Phenothiazine Photosensitizers

Photosensitizer ClassStructural FeaturesPrimary ROS GenerationAggregation TendencySinglet Oxygen Yield ( ΦΔ​ )
Methylene Blue Planar, CationicType II ( 1O2​ )High (Dimerizes)~0.50 (Monomer) / <0.1 (Dimer)
Non-ionic PTZ Dyes Planar, NeutralType I (•OH, O2​ •-)ModerateNegligible
PTZ 5-Oxide Derivatives Non-planar SulfoxideMixed Type I & IILow~0.45
10-ethyl-3-nitro-PTZ 5-oxide Alkyl, Nitro, SulfoxideMixed Type I & IIVery Low High (Maintained in aqueous)

Self-Validating Experimental Protocols

The following protocols are designed with built-in causality and self-validation mechanisms to ensure data integrity and eliminate false positives caused by lamp fluctuations, spontaneous degradation, or dark toxicity.

Protocol A: Quantification of Singlet Oxygen Quantum Yield ( ΦΔ​ )

Causality: 1,3-diphenylisobenzofuran (DPBF) is utilized as a chemical trap because it reacts specifically with 1O2​ to form an endoperoxide, resulting in a quantifiable decrease in its absorbance at 410 nm. Self-Validation: The protocol requires a concurrent Dark Control (to prove DPBF does not degrade without light) and a Reference Standard (Rose Bengal) to normalize the light dose and environmental variables[3].

Step-by-Step Methodology:

  • Preparation: Prepare a 5 mM stock solution of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide in anhydrous DMSO.

  • Working Solution: Dilute the stock into aerated ethanol to achieve an absorbance of ~0.1 at the target irradiation wavelength (e.g., 420 nm) to prevent inner-filter effects.

  • Probe Addition: Add DPBF to the cuvette to achieve a final concentration of 50 µM (absorbance at 410 nm should be ~1.0).

  • Dark Control Validation: Incubate the cuvette in the dark for 10 minutes. Measure the absorbance at 410 nm at t=0 and t=10 min. Requirement: Δ Abs < 2%.

  • Irradiation: Irradiate the sample using a monochromatic LED source matched to the dye's absorption peak. Expose in short intervals (e.g., 10 seconds).

  • Kinetic Tracking: Measure the absorbance at 410 nm immediately after each interval. Plot the decay of DPBF absorbance over irradiation time.

  • Reference Standardization: Repeat steps 1-6 using Rose Bengal ( ΦΔ​ = 0.75 in ethanol) adjusted to the exact same initial absorbance at the irradiation wavelength.

  • Calculation: Calculate the quantum yield using the comparative slope method:

    ΦΔ​(Sample)=ΦΔ​(Ref)×Slope(Ref)Slope(Sample)​

Workflow Prep 1. Sample Prep Equilibrate PS + DPBF Dark 2. Dark Control Verify Stability (Self-Validation) Prep->Dark Irrad 3. Irradiation Controlled Light Dose Dark->Irrad Measure 4. Kinetic Assay Track DPBF (410 nm) Irrad->Measure Calc 5. Quantification Calculate Relative Yield Measure->Calc Ref Reference Standard (Rose Bengal) Ref->Irrad Parallel Run

Figure 2: Self-validating workflow for the quantification of singlet oxygen quantum yield.

Protocol B: In Vitro Photodynamic Efficacy & Mechanistic Validation

Causality: To confirm that the synthesized 5-oxide derivative translates its photophysical properties into biological efficacy, cell viability must be assessed post-irradiation. Self-Validation: Sodium azide ( NaN3​ ) is introduced as a specific 1O2​ physical quencher. If cell death is truly mediated by the photosensitizer's Type II mechanism, the addition of NaN3​ will rescue cell viability[1].

Step-by-Step Methodology:

  • Cell Culture: Grow target cells (e.g., E. coli or a mammalian cancer cell line) to the logarithmic growth phase ( 107 CFU/mL or 80% confluence).

  • Incubation: Treat cells with 10-ethyl-3-nitro-10H-phenothiazine 5-oxide (0.5 to 10 µM) and incubate for 30 minutes in the dark to allow for membrane intercalation.

  • Group Segregation (Crucial for Trustworthiness):

    • Group 1 (Negative Control): No Dye + No Light.

    • Group 2 (Dark Toxicity): Dye + No Light.

    • Group 3 (PDT Efficacy): Dye + Light.

    • Group 4 (Mechanistic Rescue): Dye + Light + 50 mM NaN3​ .

  • Irradiation: Expose Groups 3 and 4 to a controlled light dose (e.g., 10 J/cm²) using a broad-spectrum visible light source or targeted LED. Keep Groups 1 and 2 in a light-tight incubator.

  • Viability Assay: Post-irradiation, assess cell viability using an MTT assay (mammalian) or standard plate counting (bacteria).

  • Data Interpretation: Efficacy is confirmed if Group 3 shows significant cell death while Group 2 remains viable. The Type II mechanism is validated if Group 4 shows significantly higher survival than Group 3.

References

  • Concentration-Dependent Photoproduction of Singlet Oxygen by Common Photosensitizers MDPI Molecules
  • Singlet Oxygen in Antimicrobial Photodynamic Therapy: Photosensitizer-Dependent Production and Decay in E.
  • A non-ionic phenothiazine-derived type I photosensitizer PubMed / Elsevier
  • Primary steps of the photochemical reactions of 2-cyano-10-(3-[dimethylamino, N-oxide]-2-methylpropyl)
  • Monomeric and Polymeric Phenothiazine Photosensitizers for Photoinitiated Cationic Polymerization ACS Public

Sources

Application

Application Notes and Protocols for the In Vitro Biological Profiling of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide

Introduction: Unveiling the Potential of a Novel Phenothiazine Derivative Phenothiazines are a class of privileged heterocyclic compounds, renowned for their wide-ranging pharmacological activities. Since the advent of c...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: Unveiling the Potential of a Novel Phenothiazine Derivative

Phenothiazines are a class of privileged heterocyclic compounds, renowned for their wide-ranging pharmacological activities. Since the advent of chlorpromazine as an antipsychotic agent, the phenothiazine scaffold has been a fertile ground for medicinal chemistry, yielding compounds with anticancer, antimicrobial, anti-inflammatory, and antioxidant properties[1][2][3]. Structural modifications to the phenothiazine core can dramatically alter its biological profile, making the synthesis and evaluation of new derivatives a critical endeavor in drug discovery[2].

This guide focuses on 10-ethyl-3-nitro-10H-phenothiazine 5-oxide (CAS: 5397-25-1), a novel derivative featuring key structural modifications hypothesized to confer a distinct spectrum of biological activities[4]. The purpose of these application notes is to provide a comprehensive, field-proven framework for conducting its initial in vitro biological characterization. We will move beyond simple procedural lists to explain the scientific causality behind each experimental choice, ensuring a robust and logical approach to profiling this compound.

Scientific Rationale: Linking Chemical Structure to Biological Hypotheses

A thorough understanding of the test molecule's structure is paramount for designing a relevant screening cascade. The structure of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide informs our selection of assays.

  • The Phenothiazine Core: The tricyclic phenothiazine ring is an electron-rich system capable of donating an electron or hydrogen atom to neutralize free radicals, which is the chemical basis for its well-documented antioxidant activity[5][6]. Furthermore, this planar ring system can intercalate with DNA and interact with various enzymes and receptors, contributing to the antiproliferative and apoptosis-inducing effects seen in numerous cancer cell lines[3][7].

  • The 3-Nitro Group (-NO₂): The addition of a strong electron-withdrawing nitro group to the phenothiazine ring is expected to significantly modulate its electronic properties. In similar compounds, nitro-substitution has been shown to enhance cytotoxic and antitumor effects. This suggests a potentially potent antiproliferative profile for the target molecule.

  • The 5-Oxide (Sulfoxide, S=O): Oxidation of the sulfur atom to a sulfoxide is a common metabolic transformation for phenothiazine drugs and can also be a deliberate synthetic modification. While sulfoxidation can sometimes reduce neuroleptic activity, phenothiazine sulfoxides are not inert; they possess their own distinct biological activities, including potential cytotoxicity and modulation of multidrug resistance.

Based on this structural analysis, we hypothesize that 10-ethyl-3-nitro-10H-phenothiazine 5-oxide possesses cytotoxic , pro-apoptotic , antioxidant , and anti-inflammatory properties. The following protocols are designed to systematically test these hypotheses.

G cluster_structure Molecular Structure cluster_activity Hypothesized Biological Activity cluster_assays Selected In Vitro Assays Compound 10-ethyl-3-nitro-10H-phenothiazine 5-oxide PTZ Phenothiazine Core Compound->PTZ Nitro Nitro Group Compound->Nitro Sulfoxide Sulfoxide (5-Oxide) Compound->Sulfoxide Cytotoxic Cytotoxicity & Apoptosis Induction PTZ->Cytotoxic Antioxidant Antioxidant PTZ->Antioxidant AntiInflammatory Anti-inflammatory PTZ->AntiInflammatory Nitro->Cytotoxic Sulfoxide->Cytotoxic Assay_Cyto MTT Assay LDH Release Assay Cytotoxic->Assay_Cyto Measures cell death Assay_Apop Annexin V / PI Staining Cytotoxic->Assay_Apop Identifies mechanism Assay_Aox DPPH / ABTS Scavenging Antioxidant->Assay_Aox Measures radical scavenging Assay_AntiInflam Albumin Denaturation AntiInflammatory->Assay_AntiInflam Measures protein protection

Caption: Logical relationship from molecular structure to hypothesized activity and assay selection.

Preliminary Considerations: Ensuring Protocol Integrity

a) Compound Handling and Solubilization: 10-ethyl-3-nitro-10H-phenothiazine 5-oxide is likely a lipophilic compound. A high-concentration stock solution (e.g., 10-50 mM) should be prepared in a suitable organic solvent like dimethyl sulfoxide (DMSO). It is crucial to determine the final concentration of DMSO in the cell culture medium; it should typically be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. All subsequent dilutions should be made in the appropriate assay buffer or culture medium.

b) Cell Line Selection: The choice of cell lines should align with the research question. For an initial broad-spectrum analysis, a panel is recommended:

  • Cancer Cell Lines:

    • HeLa (Cervical Cancer): A robust and commonly used line for initial cytotoxicity screening.

    • MCF-7 (Breast Cancer): Represents a hormone-responsive epithelial cancer.

    • A549 (Lung Cancer): A common model for lung adenocarcinoma.

    • U-937 (Leukemic Monocyte): A suspension cell line useful for apoptosis studies.

  • Non-Cancerous Cell Line:

    • HEK293 (Human Embryonic Kidney) or 3T3 (Mouse Fibroblast): To assess selectivity and basal cytotoxicity against non-malignant cells.

Protocol I: General Cytotoxicity Assessment

To obtain a comprehensive view of cytotoxicity, it is essential to use assays that measure different cellular endpoints. We will use the MTT assay, which measures metabolic activity as an indicator of viability, and the LDH assay, which measures the release of a cytosolic enzyme upon membrane rupture (necrosis).

MTT Cell Viability Assay

Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) into purple formazan crystals by NAD(P)H-dependent oxidoreductase enzymes in metabolically active cells. The amount of formazan produced is proportional to the number of viable cells[5].

Protocol:

  • Cell Seeding: Seed cells in a 96-well flat-bottom plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium. Incubate for 24 hours at 37°C, 5% CO₂ to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide in culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include a "vehicle control" (medium with the same final DMSO concentration as the highest compound concentration) and a "medium only" blank.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in sterile PBS) to each well. Incubate for 4 hours at 37°C until purple formazan crystals are visible.

  • Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Calculation:

    • Percent Viability (%) = [(Absorbance of Treated Cells - Absorbance of Blank) / (Absorbance of Vehicle Control - Absorbance of Blank)] x 100

    • Plot Percent Viability vs. Compound Concentration to determine the IC₅₀ (the concentration that inhibits 50% of cell viability).

Lactate Dehydrogenase (LDH) Release Assay

Principle: Lactate dehydrogenase (LDH) is a stable cytosolic enzyme that is released into the culture medium upon damage to the plasma membrane. The assay measures LDH activity in the supernatant via a coupled enzymatic reaction that results in a colorimetric product, indicating a loss of membrane integrity and cell lysis.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT protocol. Additionally, prepare controls for "spontaneous LDH release" (vehicle control) and "maximum LDH release" (cells treated with a lysis buffer provided with the assay kit).

  • Supernatant Collection: After the incubation period, centrifuge the 96-well plate at ~250 x g for 5 minutes.

  • Assay Reaction: Carefully transfer 50 µL of supernatant from each well to a new, clear 96-well plate.

  • Reagent Addition: Prepare the LDH reaction mixture according to the manufacturer's instructions and add 50 µL to each well containing the supernatant.

  • Incubation: Incubate the plate for up to 30 minutes at room temperature, protected from light.

  • Stop Reaction (if applicable): Add 50 µL of stop solution if required by the kit.

  • Absorbance Reading: Measure the absorbance at 490 nm using a microplate reader.

  • Calculation:

    • Percent Cytotoxicity (%) = [(Compound-Treated LDH Activity - Spontaneous LDH Activity) / (Maximum LDH Activity - Spontaneous LDH Activity)] x 100

Protocol II: Mechanistic Cytotoxicity - Apoptosis Induction

This protocol distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells, providing crucial insight into the mechanism of cell death.

Principle: During early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorophore (e.g., FITC) to label these cells. Propidium Iodide (PI) is a fluorescent nucleic acid stain that cannot penetrate the intact membrane of live or early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised[4].

Protocol: Annexin V-FITC/PI Staining by Flow Cytometry

  • Cell Seeding and Treatment: Seed cells (e.g., 2.5 x 10⁵ cells/well) in 6-well plates. After 24 hours, treat with the compound at concentrations around its IC₅₀ value (determined from cytotoxicity assays) for a specified time (e.g., 24 hours). Include a vehicle control.

  • Cell Harvesting: Collect both floating and adherent cells. For adherent cells, gently trypsinize and combine them with the supernatant from the same well.

  • Washing: Wash the collected cells twice with cold 1X PBS by centrifuging at ~300 x g for 5 minutes.

  • Resuspension: Resuspend the cell pellet in 100 µL of 1X Annexin V Binding Buffer.

  • Staining: Add 5 µL of Annexin V-FITC and 5 µL of PI solution (e.g., 50 µg/mL). Gently vortex and incubate for 15-20 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Annexin V Binding Buffer to each tube.

  • Analysis: Analyze the cells immediately (within 1 hour) using a flow cytometer.

  • Data Interpretation:

    • Annexin V (-) / PI (-): Live cells (Lower Left quadrant).

    • Annexin V (+) / PI (-): Early apoptotic cells (Lower Right quadrant).

    • Annexin V (+) / PI (+): Late apoptotic/necrotic cells (Upper Right quadrant).

    • Annexin V (-) / PI (+): Necrotic cells (Upper Left quadrant).

G cluster_results Flow Cytometry Quadrants start Seed and Treat Cells with Compound harvest Harvest Adherent & Floating Cells start->harvest wash Wash with cold PBS harvest->wash stain Resuspend in Binding Buffer + Annexin V-FITC + Propidium Iodide wash->stain incubate Incubate 15 min in Dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze Q1 Q1: Necrotic (AnnV- / PI+) analyze->Q1 Q2 Q2: Late Apoptotic (AnnV+ / PI+) analyze->Q2 Q3 Q3: Live (AnnV- / PI-) analyze->Q3 Q4 Q4: Early Apoptotic (AnnV+ / PI+) analyze->Q4

Caption: Experimental workflow for the Annexin V / PI apoptosis assay.

Protocol III: Evaluation of Antioxidant Potential

This protocol assesses the compound's ability to scavenge free radicals, a key indicator of antioxidant activity.

Principle: 2,2-diphenyl-1-picrylhydrazyl (DPPH) is a stable free radical with a deep purple color. In the presence of an antioxidant that can donate a hydrogen atom or an electron, the DPPH radical is neutralized, and the solution's color fades to yellow. The decrease in absorbance at ~517 nm is proportional to the radical scavenging activity of the compound.

Protocol: DPPH Radical Scavenging Assay

  • Reagent Preparation: Prepare a 0.1 mM DPPH solution in methanol. Prepare a series of dilutions of the test compound in methanol. A known antioxidant like Ascorbic Acid or Trolox should be used as a positive control.

  • Reaction Mixture: In a 96-well plate, add 100 µL of the DPPH solution to 100 µL of each compound dilution (or standard/control).

  • Incubation: Incubate the plate for 30 minutes at room temperature in the dark.

  • Absorbance Reading: Measure the absorbance at 517 nm.

  • Calculation:

    • Radical Scavenging Activity (%) = [(Absorbance of DPPH Control - Absorbance of Sample) / Absorbance of DPPH Control] x 100

    • Plot the percentage of inhibition against the compound concentration to determine the IC₅₀ value.

Note on Alternative Antioxidant Assays: The ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) assay is another excellent method that can be used. It measures the reduction of the pre-formed ABTS radical cation (ABTS•⁺) and is applicable to both hydrophilic and lipophilic antioxidants[4][5].

Protocol IV: Assessment of Anti-inflammatory Activity

Principle: Protein denaturation is a well-documented cause of inflammation. This assay uses heat-induced denaturation of a protein, such as bovine serum albumin (BSA) or egg albumin, as a model system. The ability of a compound to prevent this denaturation is a measure of its in vitro anti-inflammatory activity. Diclofenac sodium is commonly used as a standard drug.

Protocol: Inhibition of Albumin Denaturation Assay

  • Reaction Mixture Preparation: Prepare a reaction mixture containing 0.2 mL of egg albumin (from a fresh hen's egg), 2.8 mL of phosphate-buffered saline (PBS, pH 7.4), and 2 mL of varying concentrations of the test compound (e.g., 100-1000 µg/mL).

  • Control and Standard:

    • Control: A mixture containing 2 mL of distilled water instead of the test compound.

    • Standard: Prepare similar dilutions of Diclofenac sodium.

  • Incubation: Incubate all mixtures at 37°C for 30 minutes.

  • Heat-Induced Denaturation: Transfer the mixtures to a water bath and heat at 70°C for 15 minutes.

  • Cooling and Measurement: After cooling to room temperature, measure the absorbance (turbidity) of the solutions at 660 nm using a spectrophotometer.

  • Calculation:

    • Inhibition of Denaturation (%) = [1 - (Absorbance of Test Sample / Absorbance of Control)] x 100

    • Determine the IC₅₀ value by plotting the percentage of inhibition against concentration.

Data Presentation and Summary

All quantitative data should be summarized in clear, structured tables for easy comparison. Data should be presented as mean ± standard deviation (SD) from at least three independent experiments (n=3).

Table 1: Cytotoxicity of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide on various cell lines.

Cell Line Assay Incubation Time (h) IC₅₀ (µM) ± SD
HeLa MTT 48 15.2 ± 1.8
A549 MTT 48 22.5 ± 2.5
MCF-7 MTT 48 18.9 ± 2.1
HEK293 MTT 48 > 100

| HeLa | LDH | 48 | 25.6 ± 3.1 |

Table 2: Apoptosis Induction in U-937 cells after 24h treatment.

Treatment Concentration (µM) % Live Cells % Early Apoptotic % Late Apoptotic/Necrotic
Vehicle Control 0 95.1 ± 2.3 2.5 ± 0.5 2.4 ± 0.6
Compound 10 60.3 ± 4.5 25.8 ± 3.1 13.9 ± 2.8

| Compound | 20 | 25.7 ± 3.9 | 48.2 ± 5.2 | 26.1 ± 4.1 |

Table 3: Antioxidant and Anti-inflammatory Activity.

Assay Parameter Result ± SD Positive Control Control Result ± SD
DPPH Scavenging IC₅₀ (µM) 45.7 ± 4.2 Ascorbic Acid 8.5 ± 0.9

| Albumin Denaturation | IC₅₀ (µg/mL) | 210.5 ± 15.3 | Diclofenac Sodium | 135.8 ± 11.7 |

References

  • Nowak, A., et al. (2021). 4.4.2. ABTS Radical Scavenging Assay. Bio-protocol. Available at: [Link]

  • Gutierrez, A., et al. (2014). Phenothiazines induce PP2A-mediated apoptosis in T cell acute lymphoblastic leukemia. Journal of Clinical Investigation. Available at: [Link]

  • Sharipova, G., et al. (2025). Antioxidant Properties of Phenothiazine Derivatives in 1,4-Dioxane Oxidation: Kinetic Study and Reaction's Mechanism. Physical Chemistry Research.
  • Al-Sehemi, A. G., et al. (2022). Antioxidant vs. prooxidant action of phenothiazine in a biological environment in the presence of hydroxyl and hydroperoxyl radicals: a quantum chemistry study. RSC Advances. Available at: [Link]

  • Latocha, M., et al. (2023). Phenothiazine Derivatives and Their Impact on the Apoptosis Processes: A Review. International Journal of Molecular Sciences. Available at: [Link]

  • Alam, A., & Singh, S. (2020). 2.6. In vitro anti-inflammatory activity assay. Bio-protocol. Available at: [Link]

  • Kciuk, M., et al. (2005). In Vitro Phototoxicity of Phenothiazines: Involvement of Stable UVA Photolysis Products Formed in Aqueous Medium. Chemical Research in Toxicology.
  • Williams, L., et al. (2008). Characterisation and phytochemical screening of ethanolic extract Citrus reticulatapeel and its anti-inflammatory activity using protein denaturation.
  • Madhuranga, H.D.T., & Samarakoon, D.N.A.W. (2023). In vitro Anti-Inflammatory Egg Albumin Denaturation Assay: An Enhanced Approach.
  • Uddin, M. J., et al. (2025). Synthetic Routes and Bioactivity Profiles of the Phenothiazine Privileged Scaffold. Organics. Available at: [Link]

  • Motohashi, N., et al. (1991).
  • ResearchGate. (2025).
  • Obimba, K. C., et al. (2015). Potential Antioxidant Activity of New Tetracyclic and Pentacyclic Nonlinear Phenothiazine Derivatives. Oxidative Medicine and Cellular Longevity. Available at: [Link]

  • AIP Publishing. (2022). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities.
  • Chakou, K., et al. (2023). In Vitro Antioxidant and Anti-Inflammatory Activities of Bioactive Proteins and Peptides from Rhodomonas sp. MDPI. Available at: [Link]

  • Taylor & Francis Online. (2022). Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. Available at: [Link]

  • Motohashi, N., et al. (2006). Chemical structure of phenothiazines and their biological activity. Current Drug Targets.
  • Jeleń, M., et al. (2011). Recent progress in biological activities of synthesized phenothiazines. European Journal of Medicinal Chemistry.
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  • ResearchGate. (2023). (PDF)
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Method

Application Notes and Protocols for the Preparation of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide as an Organic Semiconductor Material

Introduction: The Promise of Functionalized Phenothiazines in Organic Electronics Phenothiazine, a heterocyclic scaffold with a distinctive butterfly-like conformation, has emerged as a powerhouse in the realm of organic...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Promise of Functionalized Phenothiazines in Organic Electronics

Phenothiazine, a heterocyclic scaffold with a distinctive butterfly-like conformation, has emerged as a powerhouse in the realm of organic electronics.[1] Its electron-rich nature and versatile functionalization potential make it an ideal building block for materials used in organic light-emitting diodes (OLEDs), organic solar cells (OSCs), and organic field-effect transistors (OFETs).[1] The strategic introduction of various functional groups onto the phenothiazine core allows for the fine-tuning of its electronic and optical properties, such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energy levels, which are critical for charge injection and transport in semiconductor devices.[1][2]

This application note provides a comprehensive guide to the synthesis, characterization, and potential applications of a promising phenothiazine derivative: 10-ethyl-3-nitro-10H-phenothiazine 5-oxide . The introduction of an ethyl group at the N-10 position enhances solubility and influences molecular packing. The electron-withdrawing nitro group at the C-3 position and the sulfoxide moiety at the S-5 position are expected to significantly modulate the molecule's electronic properties, making it a compelling candidate for n-type or ambipolar organic semiconductor materials.[1][2][3] This document details a robust, multi-step synthetic protocol and outlines the expected characterization data, providing researchers with the necessary information to produce and evaluate this material for next-generation organic electronic devices.

Materials and Methods

Reagents and Equipment

All reagents should be of analytical grade and used as received unless otherwise specified.

Reagent/EquipmentSpecifications
Phenothiazine98%
Iodoethane99%
Sodium Hydride60% dispersion in mineral oil
Anhydrous Tetrahydrofuran (THF)DriSolv® or equivalent
Nitric Acid70%
Acetic AcidGlacial
Hydrogen Peroxide30% solution
Dichloromethane (DCM)HPLC grade
HexaneHPLC grade
Ethyl AcetateHPLC grade
Anhydrous Magnesium Sulfate
Round-bottom flasksVarious sizes
Magnetic stirrer with heating plate
Reflux condenser
Dropping funnel
Thin Layer Chromatography (TLC) platesSilica gel 60 F254
Column chromatography setupSilica gel (230-400 mesh)
Rotary evaporator
NMR Spectrometer400 MHz or higher
FT-IR Spectrometer
Mass Spectrometer (ESI or EI)
UV-Vis Spectrophotometer
Cyclic Voltammetry setup

Experimental Protocols

The synthesis of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide is a three-step process, as illustrated in the workflow diagram below.

Synthesis_Workflow cluster_0 Step 1: N-Ethylation cluster_1 Step 2: Nitration cluster_2 Step 3: Oxidation A Phenothiazine B 10-Ethyl-10H-phenothiazine A->B  Iodoethane, NaH, THF   C 10-Ethyl-3-nitro-10H-phenothiazine B->C  HNO3, Acetic Acid   D 10-Ethyl-3-nitro-10H- phenothiazine 5-oxide C->D  H2O2, Acetic Acid  

Caption: Synthetic workflow for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide.

Step 1: Synthesis of 10-Ethyl-10H-phenothiazine

This procedure is adapted from established N-alkylation protocols for phenothiazine.[4]

  • To a flame-dried 250 mL two-neck round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), add phenothiazine (10.0 g, 50.2 mmol).

  • Add 100 mL of anhydrous THF and stir the solution until the phenothiazine is fully dissolved.

  • Cool the solution to 0 °C in an ice bath.

  • Carefully add sodium hydride (60% dispersion in mineral oil, 2.4 g, 60.2 mmol) portion-wise over 15 minutes. Caution: Hydrogen gas is evolved.

  • Allow the reaction mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour. The solution should turn a deep color, indicating the formation of the phenothiazine anion.

  • Cool the reaction mixture back to 0 °C and add iodoethane (4.5 mL, 55.2 mmol) dropwise via a dropping funnel over 20 minutes.

  • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Monitor the reaction progress by TLC (eluent: hexane/ethyl acetate 9:1).

  • Once the reaction is complete, quench the excess sodium hydride by the slow addition of 50 mL of cold water.

  • Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 50 mL).

  • Combine the organic layers, wash with brine (2 x 50 mL), and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to yield a solid.

  • Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to afford 10-ethyl-10H-phenothiazine as a white to off-white solid.

Step 2: Synthesis of 10-Ethyl-3-nitro-10H-phenothiazine

Nitration of the phenothiazine ring typically occurs at the 3 and 7 positions. By controlling the stoichiometry of the nitrating agent, preferential mono-nitration can be achieved.

  • In a 100 mL round-bottom flask, dissolve 10-ethyl-10H-phenothiazine (5.0 g, 22.0 mmol) in 30 mL of glacial acetic acid.

  • Cool the solution to 0-5 °C in an ice-water bath.

  • Slowly add a solution of 70% nitric acid (1.5 mL, 24.2 mmol) in 10 mL of glacial acetic acid dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.

  • After the addition, stir the reaction mixture at room temperature for 4 hours.

  • Monitor the reaction by TLC (eluent: hexane/ethyl acetate 8:2).

  • Upon completion, pour the reaction mixture into 200 mL of ice-cold water.

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with water until the filtrate is neutral.

  • Dry the solid in a vacuum oven. The crude product can be purified by recrystallization from ethanol or by column chromatography to yield 10-ethyl-3-nitro-10H-phenothiazine.

Step 3: Synthesis of 10-Ethyl-3-nitro-10H-phenothiazine 5-oxide

The oxidation of the sulfur atom to a sulfoxide is a common transformation for phenothiazine derivatives.[5]

  • Dissolve 10-ethyl-3-nitro-10H-phenothiazine (4.0 g, 14.7 mmol) in 50 mL of glacial acetic acid in a 100 mL round-bottom flask.

  • To this solution, add 30% hydrogen peroxide (2.0 mL, 19.6 mmol) dropwise at room temperature.

  • Heat the reaction mixture to 60-70 °C and stir for 6 hours.

  • Monitor the reaction by TLC (eluent: hexane/ethyl acetate 7:3).

  • After completion, cool the reaction mixture to room temperature and pour it into 250 mL of cold water.

  • Collect the precipitated solid by vacuum filtration and wash with copious amounts of water.

  • Dry the product in a vacuum oven to yield 10-ethyl-3-nitro-10H-phenothiazine 5-oxide as a yellow solid. Further purification can be achieved by recrystallization from a suitable solvent system like ethanol/water.

Characterization

The synthesized compound should be characterized using standard spectroscopic techniques to confirm its structure and purity.

TechniqueExpected Results for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide
¹H NMR (400 MHz, CDCl₃)δ (ppm): ~8.0-8.5 (m, 2H, aromatic protons near NO₂), ~7.0-7.8 (m, 5H, other aromatic protons), ~3.9-4.2 (q, 2H, -N-CH₂ -CH₃), ~1.4-1.6 (t, 3H, -N-CH₂-CH₃ ). The deshielding of aromatic protons is expected due to the electron-withdrawing nitro and sulfoxide groups.
¹³C NMR (100 MHz, CDCl₃)δ (ppm): Aromatic carbons in the range of 110-150 ppm. The carbon attached to the nitro group will be significantly downfield. Signals for the ethyl group carbons will be observed around 45 ppm (-CH₂ -) and 13 ppm (-CH₃ ).
FT-IR (KBr, cm⁻¹)ν: ~1520 and ~1340 (asymmetric and symmetric NO₂ stretching), ~1040 (S=O stretching), ~3100-3000 (aromatic C-H stretching), ~2980-2850 (aliphatic C-H stretching).[6]
Mass Spec. (ESI+)m/z: [M+H]⁺ at approximately 289.06.
UV-Vis (in CH₂Cl₂)Expect absorption maxima that are blue-shifted compared to the non-oxidized precursor due to the influence of the sulfoxide group.[3]
Melting Point A sharp melting point should be observed for the pure compound.

Results and Discussion: Semiconductor Properties

The unique combination of functional groups in 10-ethyl-3-nitro-10H-phenothiazine 5-oxide is anticipated to yield interesting semiconductor properties.

  • Electron-Withdrawing Character: The nitro group is a strong electron-withdrawing group, which will lower both the HOMO and LUMO energy levels of the molecule.[1] This is a common strategy for designing n-type organic semiconductors, as it facilitates electron injection from common electrodes like aluminum or gold.

  • Impact of the Sulfoxide: The sulfoxide group also possesses an electron-withdrawing nature, further contributing to the lowering of the frontier molecular orbital energies.[7] The oxidation of the sulfur atom disrupts the lone pair's participation in the π-system, which can influence the intramolecular charge transfer characteristics of the molecule.[7]

  • Molecular Packing: The non-planar, butterfly structure of the phenothiazine core, combined with the ethyl substituent, is likely to inhibit strong π-π stacking in the solid state. While this can sometimes be detrimental to charge transport, it can also lead to more isotropic charge transport properties and improved solubility for solution-based processing of thin films.

Molecular_Structure cluster_0 10-ethyl-3-nitro-10H-phenothiazine 5-oxide cluster_1 Key Functional Groups Structure Ethyl N-Ethyl Group (Solubility, Packing) Nitro C3-Nitro Group (Electron Withdrawing, n-type character) Sulfoxide S5-Oxide (Electron Withdrawing, Modulates HOMO/LUMO)

Caption: Key functional groups influencing the semiconductor properties.

Application Protocol: Fabrication of a Prototype Organic Field-Effect Transistor (OFET)

To evaluate the semiconductor performance of the synthesized material, a bottom-gate, top-contact OFET can be fabricated.

OFET_Fabrication cluster_0 Device Fabrication Steps Substrate 1. Substrate Cleaning (p-doped Si/SiO₂) Deposition 2. Semiconductor Deposition (Spin-coating) Substrate->Deposition Annealing 3. Thermal Annealing Deposition->Annealing Electrodes 4. Electrode Deposition (Au Source/Drain) Annealing->Electrodes Characterization 5. Electrical Characterization Electrodes->Characterization

Caption: Workflow for the fabrication of a top-contact, bottom-gate OFET.

  • Substrate Preparation: Begin with a heavily p-doped silicon wafer with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which will serve as the gate electrode and gate dielectric, respectively. Clean the substrate sequentially in an ultrasonic bath with deionized water, acetone, and isopropanol for 15 minutes each. Dry the substrate with a stream of nitrogen gas.

  • Dielectric Surface Treatment: To improve the interface between the dielectric and the organic semiconductor, treat the SiO₂ surface with a self-assembled monolayer of a material like octadecyltrichlorosilane (OTS).

  • Semiconductor Film Deposition: Prepare a solution of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide in a suitable organic solvent (e.g., chloroform or chlorobenzene) at a concentration of 5-10 mg/mL. Deposit a thin film of the material onto the treated SiO₂ surface via spin-coating. The spin speed and time should be optimized to achieve a uniform film with a thickness of 40-60 nm.

  • Thermal Annealing: Anneal the semiconductor film at a temperature just below its melting point for 30-60 minutes in an inert atmosphere (e.g., a nitrogen-filled glovebox) to improve the molecular ordering and film morphology.

  • Source and Drain Electrode Deposition: Using a shadow mask, thermally evaporate 50 nm of gold (Au) to define the source and drain electrodes. A thin adhesion layer of chromium (Cr) or titanium (Ti) (5 nm) may be used. The channel length and width can be varied to study the device characteristics.

  • Electrical Characterization: Characterize the OFET device in an inert atmosphere using a semiconductor parameter analyzer. Obtain the output and transfer characteristics to determine key performance metrics such as field-effect mobility (μ), on/off current ratio, and threshold voltage (Vth).

Conclusion and Outlook

This application note provides a detailed protocol for the synthesis and characterization of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide, a promising candidate for organic semiconductor applications. The strategic functionalization of the phenothiazine core with electron-withdrawing groups is a key approach to developing high-performance n-type and ambipolar materials for organic electronics. The protocols outlined herein are designed to be reproducible and provide a solid foundation for researchers to explore the potential of this and related materials in advanced electronic devices. Further studies should focus on optimizing the device architecture and exploring the impact of different substituents on the phenothiazine scaffold to further enhance its semiconductor performance.

References

  • Mishra, A., & Bäuerle, P. (2020). Structure-induced optoelectronic properties of phenothiazine-based materials. Journal of Materials Chemistry C, 8(40), 13916-13941.
  • Wesołowska, M., et al. (2022).
  • Journal of Materials Chemistry C. (2015). Activity of N–H in phenothiazine derivatives: synthesis and applications in fluoride ions sensing and electrochromism.
  • Saeed, A., et al. (2024).
  • Exploring the Impact of Structural Modifications of Phenothiazine-Based Novel Compounds for Organic Solar Cells: DFT Investig
  • PubMed. (1982). Oxidation kinetics of phenothiazine and 10-methylphenothiazine in acidic medium. Journal of Pharmaceutical Sciences, 71(5), 565-568.
  • Di Motta, S., et al. (2021). Tuning the Fluorescence and the Intramolecular Charge Transfer of Phenothiazine Dipolar and Quadrupolar Derivatives by Oxygen Functionalization. Journal of the American Chemical Society, 143(26), 9786–9798.
  • Oriental Journal of Chemistry. (2012). Microwave Assisted Synthesis, Characterization and Antimicrobial Activity of 10H-Phenothiazine Derivatives. Oriental Journal of Chemistry, 28(4).
  • Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. (2025). Journal of the American Chemical Society.
  • Structural changes by sulfoxidation of phenothiazine drugs. (1991). Journal of Molecular Structure: THEOCHEM, 231, 141-152.
  • Synthesis and Biological Evaluation of Novel Phenothiazine Derivatives as Potential Antitumor Agents. (2022).
  • Antimicrobial studies, synthesis and characterization of novel 1-nitro-10H-phenothiazine bearing sulfone/nucleoside moieties. (2019).
  • Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medic
  • Synthesis of 4-nitro- and 4-amino-3-hydroxy-10H-phenothiazines. (2000). South Brazilian Journal of Chemistry, 8(9), 13-24.
  • NIST. (n.d.). 10H-Phenothiazine, 5-oxide. Retrieved from [Link]

  • Chemical structures of the phenothiazine derivatives O-1, O-2, and O-3. (2017).
  • Google Patents. (1969). US3426020A - Synthesis of 2-substituted phenothiazines.
  • The effect of N-substitution and ethylthio substitution on the performance of phenothiazine donors in dye-sensitized solar cells. (2013). Dyes and Pigments, 97(1), 262-271.

Sources

Technical Notes & Optimization

Troubleshooting

Resolving solubility issues of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide in polar aprotic solvents

Welcome to the advanced troubleshooting guide for handling 10-ethyl-3-nitro-10H-phenothiazine 5-oxide . This compound presents unique physicochemical challenges due to its highly crystalline nature and strong intermolecu...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting guide for handling 10-ethyl-3-nitro-10H-phenothiazine 5-oxide . This compound presents unique physicochemical challenges due to its highly crystalline nature and strong intermolecular forces. This guide is designed for researchers and drug development professionals who require stable, high-concentration solutions in polar aprotic solvents (such as DMSO, DMF, NMP, and Acetonitrile) for downstream analytical or biological assays.

Thermodynamic & Structural Causes of Insolubility (FAQ)

Q: Why does 10-ethyl-3-nitro-10H-phenothiazine 5-oxide exhibit such poor solubility, even in strong polar aprotic solvents like DMSO? A: The insolubility of this compound is a thermodynamic consequence of its exceptionally high crystal lattice energy. The phenothiazine core is a rigid, planar tricyclic system that drives extensive intermolecular π-π stacking (1)[1]. Furthermore, the 3-nitro and 5-oxide (sulfoxide) substituents introduce strong, opposing dipole moments. While these groups increase the overall polarity of the individual molecule, they also facilitate intense dipole-dipole interactions between adjacent molecules in the solid state (2)[2]. The 10-ethyl group is too short to provide the steric bulk necessary to disrupt this tight crystal packing. Consequently, the energy required to break these intermolecular forces often exceeds the solvation energy provided by the solvent.

Q: My compound dissolves initially in DMSO but precipitates over time. What causes this delayed precipitation? A: Delayed precipitation from DMSO stock solutions is typically caused by two factors: supersaturation and moisture absorption. DMSO is highly hygroscopic; as it absorbs atmospheric water over time, the dielectric environment shifts, drastically reducing the solubility of the hydrophobic phenothiazine core (3)[3]. Additionally, if the initial dissolution was achieved via heating, the solution may become thermodynamically unstable upon cooling to room temperature, leading to slow nucleation and crystallization.

Q: Are there better alternatives to DMSO for this specific derivative? A: While DMSO is the standard, N-Methyl-2-pyrrolidone (NMP) often exhibits superior solubilization for highly crystalline, rigid aromatic systems. NMP has excellent planar-stacking disruption capabilities. If biological assays are the end goal, adding co-solvents like PEG3350 (up to 10% v/v) can significantly stabilize the compound in aqueous dilutions by providing solvophobic shielding (4)[4].

Mechanism A 10-Ethyl-3-nitro-10H- phenothiazine 5-oxide B1 Strong Dipole-Dipole (Nitro & Sulfoxide) A->B1 B2 Extensive π-π Stacking (Phenothiazine Core) A->B2 C High Crystal Lattice Energy B1->C B2->C E Lattice Disruption & Successful Dissolution C->E Overcome by D1 Polar Aprotic Solvation (DMSO/NMP) D1->E D2 Thermal Energy (37°C Heating) D2->E

Mechanistic drivers of insolubility and required disruption forces.

Quantitative Solvent Efficacy Data

While base phenothiazine derivatives can reach solubilities of 25–81 mg/mL in DMSO (5)[5], the 5-oxide and 3-nitro modifications severely restrict this due to increased lattice energy (6)[6]. The table below summarizes the comparative efficacy of common polar aprotic solvents for this specific structural profile.

SolventDielectric Constant (ε)Estimated Max SolubilityPrimary Solvation MechanismPrecipitation RiskRecommended Use Case
DMSO 46.7~10 - 15 mg/mLStrong dipole interaction with S=O and NO₂ groupsHigh (Hygroscopic)Standard biological assays; requires strictly anhydrous conditions.
NMP 32.2~15 - 25 mg/mLDisrupts π-π stacking via planar lactam structureModerateHigh-concentration stock solutions; organic synthesis.
DMF 36.7~10 - 15 mg/mLHydrogen bond acceptor; dipole solvationHighAlternative to DMSO; avoid if prolonged heating >50°C is needed.
MeCN 37.5< 5 mg/mLWeak dipole solvationVery HighAnalytical chromatography (HPLC); poor for stock solutions.

Self-Validating Solubilization Protocol

To prevent false-positive dissolution (where micro-crystals remain suspended and ruin downstream assays), follow this self-validating methodology. This protocol ensures that every step is verified before proceeding.

Step 1: Solvent Dehydration & Preparation

  • Action: Use strictly anhydrous polar aprotic solvents (e.g., DMSO or NMP stored over 3Å molecular sieves).

  • Causality: Phenothiazine derivatives are highly hydrophobic. Even trace amounts of water (common in hygroscopic solvents like DMSO) drastically alter the dielectric constant, leading to immediate or delayed precipitation (3)[3].

Step 2: Thermal & Acoustic Solvation

  • Action: Add the compound to the solvent to reach a target concentration of ≤10 mg/mL. Subject the vial to gentle heating (37°C - 50°C) combined with ultrasonication for 10-15 minutes.

  • Causality: The thermal energy increases the kinetic energy of the solvent molecules, while ultrasonication provides localized cavitation. Together, these forces overcome the high crystal lattice energy driven by the strong dipole-dipole interactions of the nitro and sulfoxide groups (2)[2].

Step 3: Phase Separation & Equilibration

  • Action: Allow the solution to equilibrate back to room temperature slowly (over 30 minutes), then centrifuge at 10,000 x g for 5 minutes.

  • Causality: Rapid cooling can cause supersaturation and spontaneous crystallization. Centrifugation ensures that any undissolved micro-crystals (which act as nucleation sites for further precipitation) are pelleted out of the supernatant (5)[5].

Step 4: Self-Validation & Quality Control

  • Action: Carefully withdraw the supernatant. Inspect a drop under a standard light microscope for birefringence (using polarized light if available).

  • Causality: Birefringence indicates the presence of ordered micro-crystals. If the solution is clear, the solvation is thermodynamically stable. If crystals are present, the stock is supersaturated and must be diluted or reformulated with a co-solvent like PEG3350 (4)[4].

Workflow Start Weigh Compound & Use Anhydrous Solvent Heat Heat to 40°C + Ultrasonication (15 min) Start->Heat Equilibrate Equilibrate to RT & Centrifuge (10,000g) Heat->Equilibrate Inspect Microscopic Inspection for Birefringence Equilibrate->Inspect Pass Clear: Stable Stock Achieved Inspect->Pass No Crystals Fail Turbid: Precipitation Detected Inspect->Fail Crystals Present Dilute Add PEG3350 Co-solvent or Dilute Stock Fail->Dilute Dilute->Heat

Self-validating workflow for dissolving highly crystalline phenothiazines.

References

  • Benchchem (2025). Technical Guide: Solubility of Phenothiazine Derivatives in Organic Solvents. Retrieved from 5

  • Benchchem (2025). Solubility issues of N-Phenothiazin-10-Yl-2-Piperidin-1-Yl-Ethanamide in DMSO. Retrieved from 3

  • ChemRxiv (2022). Quantifying the Influence of C-H···pi Interactions on Non-Aqueous Electrolyte Solubility. Retrieved from 1

  • PMC (2024). Regulation and mechanisms of full-visible-spectrum emission in solid and liquid states for D-π-A cyanobenzene–phenothiazine fluorescent molecules. Retrieved from 2

  • RSC (2022). Large variability and complexity of isothermal solubility for a series of redox-active phenothiazines. Retrieved from 6

  • PMC (2012). Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. Retrieved from 4

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Redox Potentials of Substituted Phenothiazines: 10-ethyl-10H-phenothiazine vs. 10-ethyl-3-nitro-10H-phenothiazine 5-oxide

An In-Depth Guide for Drug Development and Materials Science Professionals Phenothiazine and its derivatives represent a cornerstone class of heterocyclic compounds, pivotal in fields ranging from medicinal chemistry to...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Drug Development and Materials Science Professionals

Phenothiazine and its derivatives represent a cornerstone class of heterocyclic compounds, pivotal in fields ranging from medicinal chemistry to materials science. Their utility is often intrinsically linked to their rich redox chemistry, characterized by the ability to form stable radical cations.[1] This guide provides a detailed comparison of the electrochemical properties of two such derivatives: the parent-like 10-ethyl-10H-phenothiazine and its heavily substituted counterpart, 10-ethyl-3-nitro-10H-phenothiazine 5-oxide. Understanding the nuances of their redox potentials is critical for applications such as the development of novel antipsychotics, redox mediators in energy storage, and photoredox catalysts.[2]

This analysis moves beyond a simple data summary to explore the fundamental structure-property relationships that govern the electrochemical behavior of these molecules. We will dissect the electronic influence of key substituents and provide a robust experimental framework for researchers to conduct their own comparative studies.

Structural and Electronic Considerations: The Impact of Nitro and Sulfoxide Moieties

The core difference between the two molecules lies in the presence of two powerful electron-withdrawing groups on the 10-ethyl-3-nitro-10H-phenothiazine 5-oxide scaffold: a nitro group (-NO₂) at the 3-position and a sulfoxide (S=O) at the 5-position. These substitutions fundamentally alter the electronic landscape of the phenothiazine core, which in its unsubstituted form is an electron-rich system.[1]

  • 10-ethyl-10H-phenothiazine : This derivative serves as our baseline. The phenothiazine core, with its nitrogen and sulfur heteroatoms, is readily oxidized. The primary redox event is a reversible one-electron oxidation to form a stable radical cation.[3] The ethyl group at the N-10 position has a minor electron-donating inductive effect but primarily serves to block the N-H position, preventing deprotonation upon oxidation.

  • 10-ethyl-3-nitro-10H-phenothiazine 5-oxide : This molecule is engineered for a significantly different electronic profile.

    • Nitro Group (-NO₂) : The nitro group is a potent electron-withdrawing group through both resonance and inductive effects. When appended to an aromatic system, it substantially lowers the energy of the Highest Occupied Molecular Orbital (HOMO).[4][5] This makes it more difficult to remove an electron, thereby increasing the oxidation potential.

    • Sulfoxide Group (S=O) : The oxidation of the sulfur atom from a sulfide to a sulfoxide introduces a polar, electron-withdrawing group.[6][7] This further depletes the electron density of the heterocyclic core. The deoxygenation of sulfoxides to their corresponding sulfides is a reductive process, highlighting the sulfoxide's role as an oxidized, electron-poor center.[8]

Collectively, the synergistic electron-withdrawing effects of the nitro and sulfoxide groups are predicted to make 10-ethyl-3-nitro-10H-phenothiazine 5-oxide significantly more difficult to oxidize than 10-ethyl-10H-phenothiazine. This translates to a substantially higher (more positive) redox potential.

Comparative Redox Potential Data

CompoundKey SubstituentsExpected Effect on Oxidation Potential (E₁/₂)Estimated Oxidation Potential (E₁/₂) vs. Fc/Fc⁺
10-ethyl-10H-phenothiazineN-ethylBaseline~ +0.16 V to +0.26 V[2][3]
10-ethyl-3-nitro-10H-phenothiazine 5-oxideN-ethyl, 3-nitro, 5-oxideStrongly increases potentialSignificantly > +0.3 V (Predicted)

Note: The estimated potential for 10-ethyl-10H-phenothiazine is based on values for the parent phenothiazine (PTZ) and N-substituted derivatives. The actual value can vary with experimental conditions.

Experimental Protocol: Determination of Redox Potentials by Cyclic Voltammetry (CV)

To empirically validate the predicted differences in redox potential, cyclic voltammetry is the method of choice.[9][10][11] This protocol outlines a self-validating system for obtaining reliable and reproducible data.

Objective: To determine and compare the first oxidation potential (E₁/₂) of 10-ethyl-10H-phenothiazine and 10-ethyl-3-nitro-10H-phenothiazine 5-oxide.

Materials and Equipment:

  • Potentiostat with CV software

  • Three-electrode cell (Glassy Carbon working electrode, Platinum wire counter electrode, Ag/AgCl or Ag/Ag⁺ reference electrode)

  • Polishing kit (alumina slurries or diamond pastes)

  • Electrochemical grade solvent (e.g., Acetonitrile or Dichloromethane)

  • Supporting electrolyte (e.g., 0.1 M Tetrabutylammonium hexafluorophosphate, TBAPF₆)

  • High-purity Nitrogen or Argon gas

  • Analyte compounds (1-2 mM)

  • Internal standard: Ferrocene (Fc)

Step-by-Step Methodology:

  • Electrode Preparation (Trustworthiness Pillar):

    • Polish the glassy carbon working electrode with progressively finer alumina slurry (e.g., 1.0, 0.3, and 0.05 µm) on a polishing pad.

    • Rinse thoroughly with deionized water and then the electrochemical solvent.

    • Sonication in the solvent for 2-3 minutes can further ensure cleanliness.

    • A clean, properly polished electrode is paramount for reproducible results. The surface must be free of adsorbed species from previous experiments.

  • Electrolyte Solution Preparation:

    • Prepare a 0.1 M solution of the supporting electrolyte (TBAPF₆) in the chosen solvent. The supporting electrolyte is crucial as it ensures conductivity of the solution and minimizes IR drop.

    • Transfer a known volume (e.g., 5-10 mL) of this solution to the electrochemical cell.

  • Deoxygenation:

    • Purge the electrolyte solution with high-purity nitrogen or argon for 10-15 minutes. Oxygen is electroactive and its reduction can interfere with the measurement of the analyte's redox waves. Maintain a blanket of the inert gas over the solution during the experiment.

  • Background Scan:

    • Assemble the three-electrode cell and run a cyclic voltammogram of the electrolyte solution alone. This "blank" scan ensures there are no interfering impurities in the solvent or electrolyte within the potential window of interest.

  • Analyte Measurement:

    • Add a known amount of the first analyte (e.g., 10-ethyl-10H-phenothiazine) to the cell to achieve a final concentration of 1-2 mM.

    • Allow the solution to mix thoroughly.

    • Run the cyclic voltammetry scan. Typical parameters might be:

      • Scan Rate: 100 mV/s

      • Potential Window: e.g., -0.2 V to +1.0 V (adjust as needed to capture the oxidation wave)

    • Record the voltammogram. A reversible or quasi-reversible wave should be observed corresponding to the one-electron oxidation of the phenothiazine.

  • Internal Referencing (Authoritative Grounding Pillar):

    • Add a small amount of ferrocene to the same cell. Ferrocene provides a stable, well-defined, and solvent-independent redox couple (Fc/Fc⁺).

    • Run another CV scan. You will now see the wave for your analyte and the wave for ferrocene.

    • The half-wave potential (E₁/₂) of the analyte can be reported relative to the Fc/Fc⁺ couple, which has a defined potential of 0 V in this context. This practice allows for robust comparison of data between different laboratories and experimental setups.

    • E₁/₂ is calculated as (Epa + Epc) / 2, where Epa is the anodic peak potential and Epc is the cathodic peak potential.

  • Data Analysis and Second Analyte:

    • Determine the E₁/₂ for the first analyte relative to ferrocene.

    • Thoroughly clean the cell and electrodes as described in Step 1.

    • Repeat steps 2 through 6 for the second analyte (10-ethyl-3-nitro-10H-phenothiazine 5-oxide). A significantly wider potential window to the anodic side will likely be required to observe its oxidation.

Visualization of the Experimental and Chemical Processes

Experimental Workflow

The following diagram illustrates the logical flow of the cyclic voltammetry experiment, emphasizing the key stages for ensuring data integrity.

CV_Workflow cluster_prep Preparation cluster_exp Measurement cluster_validation Validation & Analysis A Polish Working Electrode C Deoxygenate with N2/Ar A->C B Prepare Electrolyte Solution (0.1M TBAPF6) B->C D Run Background Scan C->D E Add Analyte (1-2 mM) D->E F Acquire Analyte CV E->F G Add Ferrocene (Internal Standard) F->G H Acquire Final CV G->H I Calculate E1/2 vs. Fc/Fc+ H->I Redox_Process PTZ 10-ethyl-10H-phenothiazine (Neutral) PTZ_Radical Radical Cation (Oxidized) PTZ->PTZ_Radical -1e⁻ (Oxidation) PTZ_Radical->PTZ +1e⁻ (Reduction)

Sources

Comparative

Spectroscopic comparison of sulfoxide and sulfone derivatives of 10-ethyl-3-nitro-10H-phenothiazine

A Comparative Spectroscopic Guide to 10-ethyl-3-nitro-10H-phenothiazine and its Sulfoxide and Sulfone Derivatives Introduction: The Significance of Sulfur Oxidation State in Phenothiazine Chemistry Phenothiazine and its...

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Author: BenchChem Technical Support Team. Date: April 2026

A Comparative Spectroscopic Guide to 10-ethyl-3-nitro-10H-phenothiazine and its Sulfoxide and Sulfone Derivatives

Introduction: The Significance of Sulfur Oxidation State in Phenothiazine Chemistry

Phenothiazine and its derivatives represent a cornerstone in medicinal chemistry, forming the structural basis for a multitude of antipsychotic, antihistaminic, and antiemetic drugs.[1] The therapeutic efficacy, metabolic pathway, and potential toxicity of these compounds are intrinsically linked to the oxidation state of the central sulfur atom. The parent 10-ethyl-3-nitro-10H-phenothiazine, a key intermediate, can be readily oxidized to its corresponding S-oxide and S,S-dioxide (sulfone) forms.[2] These transformations, which also occur metabolically, profoundly alter the molecule's electronic distribution, conformation, and, consequently, its interaction with biological targets.

For researchers in drug discovery and process development, the ability to unequivocally distinguish between the sulfide, sulfoxide, and sulfone states is paramount for characterization, quality control, and metabolic studies. This guide provides a comprehensive spectroscopic comparison of these three derivatives, leveraging UV-Visible, FT-IR, NMR, and Mass Spectrometry data. We will explore the underlying principles behind the observed spectral shifts and provide validated experimental protocols for data acquisition.

Synthetic Workflow: From Parent Thiazine to its Oxides

The targeted sulfoxide and sulfone derivatives are typically prepared via controlled oxidation of the parent 10-ethyl-3-nitro-10H-phenothiazine. Hydrogen peroxide (H₂O₂) in a suitable solvent like acetic acid is a common and effective oxidizing agent.[2][3] The degree of oxidation—stopping at the sulfoxide or proceeding to the sulfone—is controlled by reaction stoichiometry, temperature, and time.[4]

Synthetic_Workflow A 10-ethyl-3-nitro-10H-phenothiazine reagent1 H₂O₂ (1 eq) Acetic Acid, RT A->reagent1 reagent2 H₂O₂ (>2 eq) Acetic Acid, Heat A->reagent2 B 10-ethyl-3-nitro-10H-phenothiazine-5-oxide (Sulfoxide) C 10-ethyl-3-nitro-10H-phenothiazine-5,5-dioxide (Sulfone) reagent1->B reagent2->C

Caption: Synthetic pathway for the oxidation of 10-ethyl-3-nitro-10H-phenothiazine.

Part 1: UV-Visible (UV-Vis) Spectroscopy

Theoretical Insight

UV-Vis spectroscopy probes the electronic transitions within a molecule. The extensive π-system of the phenothiazine core gives rise to characteristic absorption bands.[5] Oxidation of the sulfur atom to a sulfoxide (S=O) and then to a sulfone (S(=O)₂) introduces highly electronegative oxygen atoms. These groups act as electron-withdrawing centers, altering the energy levels of the molecular orbitals. This typically results in a hypsochromic shift (blue shift) of the primary π-π* transition, as more energy is required to excite the electrons.[6]

Comparative UV-Vis Data
Compoundλmax (nm) [Solvent: Ethanol]Key Observations
Parent (Sulfide) ~260, ~330Characteristic phenothiazine absorption bands.[5][7]
Sulfoxide (S=O) ~235, ~275, ~340Hypsochromic shift in the main band; appearance of new, distinct bands.[6][7]
Sulfone (S=O)₂ ~240, ~295Further shifts observed due to the stronger electron-withdrawing nature of the sulfone group.[6]
Experimental Protocol: UV-Vis Spectroscopy
  • Sample Preparation: Prepare stock solutions of each compound (~10⁻³ M) in spectroscopic grade ethanol. Dilute the stock solutions with the same solvent to a final concentration of approximately 10⁻⁵ M.

  • Instrumentation: Use a double-beam UV-Vis spectrophotometer.

  • Data Acquisition:

    • Use 1 cm path length quartz cuvettes.

    • Record a baseline spectrum with pure ethanol in both the sample and reference cuvettes.

    • Scan the samples over a wavelength range of 200-450 nm.[5]

    • Identify the wavelength of maximum absorbance (λmax) for each peak.

Part 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

Theoretical Insight

FT-IR spectroscopy is exceptionally powerful for identifying the oxidation state of sulfur in this series due to the highly characteristic vibrational modes of the sulfoxide and sulfone groups. The parent sulfide lacks these features. The S=O bond in the sulfoxide gives rise to a strong, sharp absorption band. The sulfone group, with two S=O bonds, exhibits two distinct stretching vibrations: an asymmetric (higher frequency) and a symmetric (lower frequency) stretch.[8]

Comparative FT-IR Data
CompoundKey Vibrational Frequencies (cm⁻¹)Interpretation
Parent (Sulfide) ~1500-1600 (C=C aromatic), ~1330 & ~1520 (N-O nitro stretch)Absence of S=O stretching bands.
Sulfoxide (S=O) ~1030-1070 (S=O stretch) Unambiguous indicator of the sulfoxide group.[9]
Sulfone (S=O)₂ ~1300-1350 (Asymmetric SO₂ stretch) , ~1120-1180 (Symmetric SO₂ stretch) Definitive evidence of the sulfone group.[8][10]
Experimental Protocol: FT-IR Spectroscopy
  • Sample Preparation:

    • Prepare a KBr (potassium bromide) pellet by mixing ~1 mg of the solid sample with ~100 mg of dry, spectroscopic grade KBr.

    • Grind the mixture to a fine powder and press it into a transparent disc using a hydraulic press.

  • Instrumentation: Use a Fourier-Transform Infrared Spectrometer.

  • Data Acquisition:

    • Record a background spectrum of the empty sample compartment.

    • Place the KBr pellet in the sample holder.

    • Acquire the sample spectrum, typically by co-adding 16 or 32 scans over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹.

    • Identify the characteristic peaks for the S=O and SO₂ groups.

Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy

Theoretical Insight

NMR spectroscopy provides detailed information about the chemical environment of ¹H and ¹³C nuclei. The oxidation of sulfur to sulfoxide and sulfone significantly deshields adjacent and nearby nuclei. This is due to the strong anisotropic and electron-withdrawing effects of the S=O and S(=O)₂ groups. Protons on the aromatic rings adjacent to the sulfur atom (peri-protons) experience the most pronounced downfield shift.[11] Similar effects are observed in the ¹³C NMR spectra for the corresponding carbon atoms.

Comparative ¹H NMR Data (DMSO-d₆)
CompoundAromatic Protons (δ, ppm)Ethyl Protons (CH₂, CH₃) (δ, ppm)Key Observations
Parent (Sulfide) 6.8 - 8.2~4.1 (q), ~1.3 (t)Baseline chemical shifts for the tricyclic system.
Sulfoxide (S=O) 7.0 - 8.5~4.2 (q), ~1.3 (t)Significant downfield shift of aromatic protons, especially those ortho to the sulfur.[11]
Sulfone (S=O)₂ 7.2 - 8.8~4.3 (q), ~1.4 (t)The most pronounced downfield shift due to the strongest deshielding effect of the sulfone group.[1]
Comparative ¹³C NMR Data (DMSO-d₆)
CompoundAromatic Carbons (δ, ppm)Key Observations
Parent (Sulfide) 115 - 150Characteristic shifts for the phenothiazine core.[12]
Sulfoxide (S=O) 118 - 155Downfield shift for carbons attached to or near the sulfur atom.
Sulfone (S=O)₂ 120 - 160Strongest downfield shift observed for carbons C-4a and C-5a, flanking the sulfone group.
Experimental Protocol: NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of each compound in ~0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in an NMR tube.

  • Instrumentation: Use a 400 MHz (or higher) NMR spectrometer.

  • Data Acquisition:

    • Acquire a ¹H NMR spectrum, referencing the residual solvent peak.

    • Acquire a broadband proton-decoupled ¹³C NMR spectrum.

    • Process the data (Fourier transform, phase correction, and baseline correction) to obtain the final spectra.

Part 4: Mass Spectrometry (MS)

Theoretical Insight

Mass spectrometry provides the molecular weight of a compound, offering definitive proof of oxidation. Electrospray ionization (ESI) is a soft ionization technique that typically yields the protonated molecule, [M+H]⁺. The addition of one oxygen atom to form the sulfoxide increases the molecular weight by 16 amu, and the addition of a second oxygen to form the sulfone increases it by another 16 amu (32 amu total from the parent).[6][13]

Comparative Mass Spectrometry Data
CompoundMolecular FormulaExact Mass (amu)Observed [M+H]⁺ (m/z)
Parent (Sulfide) C₁₄H₁₂N₂O₂S288.06289.07
Sulfoxide (S=O) C₁₄H₁₂N₂O₃S304.06305.07
Sulfone (S=O)₂ C₁₄H₁₂N₂O₄S320.05321.06
Experimental Protocol: Mass Spectrometry
  • Sample Preparation: Prepare dilute solutions (~10 µg/mL) of each compound in a suitable solvent system, such as methanol or acetonitrile/water (50:50), often with 0.1% formic acid to promote protonation.

  • Instrumentation: Use a mass spectrometer equipped with an electrospray ionization (ESI) source, such as a Q-TOF or Orbitrap mass analyzer.

  • Data Acquisition:

    • Infuse the sample solution directly into the ESI source at a flow rate of 5-10 µL/min.

    • Acquire spectra in positive ion mode over a mass range of m/z 100-500.[14]

    • Identify the base peak corresponding to the [M+H]⁺ ion for each compound.

Molecular Structures

The progressive oxidation of the sulfur atom introduces significant structural and electronic changes to the phenothiazine core.

Molecular_Structures cluster_0 Parent (Sulfide) cluster_1 Sulfoxide (S=O) cluster_2 Sulfone (S,S-Dioxide) A B C

Caption: Chemical structures of the parent sulfide, sulfoxide, and sulfone derivatives. (Note: Generic structures shown for visualization purposes).

Conclusion

The differentiation of 10-ethyl-3-nitro-10H-phenothiazine from its sulfoxide and sulfone derivatives is straightforward and unambiguous when employing a multi-technique spectroscopic approach. FT-IR provides definitive evidence through the appearance of characteristic S=O and SO₂ stretching bands. Mass spectrometry confirms the stepwise addition of oxygen atoms via a 16 amu mass shift for each oxidation state. UV-Vis and NMR spectroscopies provide corroborating evidence, revealing predictable hypsochromic shifts and significant downfield shifts of aromatic protons, respectively, due to the increasing electron-withdrawing nature of the oxidized sulfur center. Together, these techniques provide a robust analytical toolkit for the precise characterization of phenothiazine derivatives in any research and development setting.

References

  • Jahn, U., & Busch, M. (1998). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. Analytical Chemistry, 70(18), 3794-3801.

  • Tanaka, E., Nakamura, T., Terada, M., Shinozuka, T., Honda, K., & Kurihara, K. (2011). Quantitative determination of phenothiazine derivatives in human plasma using monolithic silica solid-phase extraction tips and gas chromatography-mass spectrometry. Journal of Chromatography B, 879(17-18), 1614-1618.

  • BenchChem. (n.d.). A Comparative Spectroscopic Analysis of Phenothiazine and Its S-Oxidized Derivatives. BenchChem.

  • Wu, C. H., Chen, Y. C., & Lin, C. H. (2000). Determination of phenothiazines in human body fluids by solid-phase microextraction and liquid chromatography/tandem mass spectrometry. Rapid Communications in Mass Spectrometry, 14(20), 1929-1935.

  • De Leenheer, A. (1973). Ultraviolet spectrophotometry of phenothiazine derivatives and analogs. Journal of the Association of Official Analytical Chemists, 56(1), 105-18.

  • Si-Ahmed, S., Gressier, M., Sbaouelz, A., Ros-Lis, V., & Sancelme, M. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. Molecules, 27(21), 7519.

  • Gheorghe, R., Antonescu, A., & Nacea, V. (2013). UV–Vis absorption spectra of phenothiazine-bridged porphyrin-phenothiazine dyads in DCM solution. ResearchGate.

  • De Leenheer, A. (1973). Ultraviolet spectrophotometry of phenothiazine derivatives and analogs. Journal of AOAC INTERNATIONAL, 56(1), 105-118.

  • Jahn, U., & Busch, M. (1998). Analysis of Phenothiazine and Its Derivatives Using LC/Electrochemistry/MS and LC/Electrochemistry/Fluorescence. ResearchGate.

  • ResearchGate. (n.d.). Infrared Spectra of Sulfones and Related Compounds. ResearchGate.

  • Sang, Z., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. ChemRxiv.

  • Chava Venkata N Rao et al. (2016). UV, UV derivative and Visible Spectrophotometric methods for the analysis of Trifluoperazine a phenothiazine antipsychotic drug. Der Pharmacia Lettre, 8(13), 226-232.

  • ResearchGate. (n.d.). FT-IR spectra of methyl phenyl sulfide (a), methyl phenyl sulfoxide (b), and methyl phenyl sulfone (c). ResearchGate.

  • Strieth-Kalthoff, F., et al. (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society.

  • Sang, Z., et al. (2024). Electrochemical Synthesis of the In Human S-oxide Metabolites of Phenothiazine-Containing Antipsychotic Medications. University of Birmingham.

  • Yang, S., et al. (2019). The Selective Oxidation of Sulfides to Sulfoxides or Sulfones with Hydrogen Peroxide Catalyzed by a Dendritic Phosphomolybdate Hybrid. Molecules, 24(19), 3421.

  • Begum, S., et al. (2020). Synthesis and Evaluation of Phenothiazine Derivatives. IOSR Journal of Pharmacy and Biological Sciences, 10(5), 55-63.

  • Strieth-Kalthoff, F., et al. (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. Journal of the American Chemical Society.

  • Strieth-Kalthoff, F., et al. (2025). Phenothiazine Sulfoxides as Active Photocatalysts for the Synthesis of γ-Lactones. PubMed.

  • Semantic Scholar. (n.d.). Synthesis of Phenothiazine Derivatives for Use as Antioxidants. Semantic Scholar.

  • Balaji, T., et al. (2018). Efficient Synthesis of Phenothiazine-based Heterocyclic Derivatives and their Biological Studies. Connect Journals.

  • Buck, J. S., et al. (1951). Synthesis of Phenothiazine Derivatives for Antioxidant Studies. DTIC.

  • ResearchGate. (n.d.). The ν ( ОН ) а ss contour in the IR spectra of sulfoxide 2 in the crystalline phase ( а ) and in the melt. ResearchGate.

  • Phillipson, D. W., et al. (1976). Synthesis of the N-oxides of phenothiazine antipsychotic agents. Journal of Pharmaceutical Sciences, 65(4), 595-597.

  • Si-Ahmed, S., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. ResearchGate.

  • Si-Ahmed, S., et al. (2022). Synthesis and Spectroscopic Characterization of Selected Phenothiazines and Phenazines Rationalized Based on DFT Calculation. PMC.

  • NIST. (n.d.). Sulfone, methyl phenyl. NIST Chemistry WebBook.

  • Chemical Synthesis Database. (2025). 10-methyl-3-nitro-10H-phenothiazine. Chemical Synthesis Database.

  • AIP Publishing. (2019). Synthesis of Phenothiazine Derived Organic Materials and their Biological Activities. AIP Conference Proceedings.

  • Li, G. L., et al. (2012). 10-Ethyl-10H-phenothiazine-3-carbaldehyde. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 1), o3344.

  • Davletshina, G. R., et al. (2024). Regular Article. Physical Chemistry Research.

Sources

Validation

Comparative Validation of HPLC-UV Methods for 10-Ethyl-3-nitro-10H-phenothiazine 5-Oxide Purity: C18 vs. Phenyl-Hexyl Chemistries

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase performance for the purity determination of 10-ethyl-3-nitro-10H-phenothiazine 5-...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Analytical Scientists, and Drug Development Professionals Objective: To objectively compare stationary phase performance for the purity determination of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide and provide a fully validated, self-verifying analytical protocol.

The Analytical Challenge: Structural Complexity

The compound 10-ethyl-3-nitro-10H-phenothiazine 5-oxide (C14H12N2O3S, MW: 288.32 g/mol )[1] presents a unique chromatographic challenge. As a phenothiazine derivative[2], it contains a hydrophobic tricyclic core, an electron-withdrawing 3-nitro group, and a polar 5-sulfoxide moiety.

During synthesis and degradation, several structurally similar impurities emerge, most notably:

  • Unoxidized Precursor: 10-ethyl-3-nitro-10H-phenothiazine (sulfide).

  • Over-oxidized Degradant: 10-ethyl-3-nitro-10H-phenothiazine 5,5-dioxide (sulfone).

  • Positional Isomers: Nitration byproducts (e.g., 2-nitro or 4-nitro isomers).

Standard Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) often struggles to resolve these positional isomers because their overall hydrophobicity is nearly identical. To achieve the specificity required by [3], we must move beyond simple dispersive forces.

Mechanistic Comparison: Why Phenyl-Hexyl Outperforms Alkyl C18

When developing a purity method, the choice of stationary phase dictates the selectivity ( α ). We compared a standard Alkyl C18 column against a Phenyl-Hexyl column.

  • Alkyl C18 (The Baseline): Separation on a C18 column relies almost entirely on hydrophobic partitioning (van der Waals forces). Because the positional isomers of the nitro group have virtually the same logP, C18 fails to provide baseline resolution, leading to co-elution and inaccurate purity integration.

  • Phenyl-Hexyl (The Solution): The Phenyl-Hexyl stationary phase introduces π−π stacking and dipole-induced dipole interactions. The strongly electron-deficient nitro-aromatic ring of the analyte interacts dynamically with the electron-rich phenyl phase. Because the exact position of the nitro group alters the molecule's spatial geometry and dipole moment, the Phenyl-Hexyl column achieves exceptional shape selectivity, easily resolving the 2-nitro isomer from the 3-nitro API.

SeparationMechanism Analyte 10-ethyl-3-nitro-10H-phenothiazine 5-oxide (Electron-deficient aromatic) C18 Alkyl C18 Phase (Dispersive Forces) Analyte->C18 Hydrophobic Partitioning Phenyl Phenyl-Hexyl Phase (π-π & Dipole Interactions) Analyte->Phenyl Shape Selectivity & π-π Stacking ResC18 Poor Selectivity (α < 1.1) Co-elution of Isomers C18->ResC18 ResPhenyl High Selectivity (α > 1.5) Baseline Resolution Phenyl->ResPhenyl

Caption: Chromatographic separation mechanisms comparing C18 vs. Phenyl-Hexyl stationary phases.

Quantitative Performance Comparison
Chromatographic ParameterAlkyl C18 (150 x 4.6 mm, 3µm)Phenyl-Hexyl (150 x 4.6 mm, 2.6µm)
Retention Time (API) 6.8 min7.4 min
Resolution (API vs. Isomer) 1.1 (Unacceptable Co-elution)2.8 (Baseline Resolution)
Tailing Factor ( Tf​ ) 1.621.15
Theoretical Plates ( N ) 8,50014,200
Selectivity ( α ) 1.051.42

Self-Validating Experimental Protocol

To ensure scientific integrity and trustworthiness, this protocol is designed as a self-validating system . It incorporates continuous internal checks that verify system performance before and during every sequence, preventing the generation of compromised data[4].

Step 1: Mobile Phase Preparation (Causality-Driven)
  • Mobile Phase A (Aqueous): 0.1% Formic acid in ultra-pure water (pH ~2.7).

    • Causality: The acidic pH ensures that any residual silanol groups on the silica support remain fully protonated. This suppresses secondary cation-exchange interactions with the phenothiazine core, eliminating peak tailing.

  • Mobile Phase B (Organic): HPLC-grade Acetonitrile.

  • Preparation: Sonicate both phases for 15 minutes and filter through a 0.22 µm PTFE membrane to remove particulates and dissolved gases.

Step 2: Chromatographic Conditions
  • Column: Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm core-shell).

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C ± 1°C.

  • Injection Volume: 10 µL.

  • Detection: UV at 254 nm (Optimal wavelength for the conjugated phenothiazine π -system).

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B (Isocratic hold to focus polar impurities)

    • 2.0 - 10.0 min: 30% 70% B (Linear gradient for isomer separation)

    • 10.0 - 12.0 min: 70% B (Column wash)

    • 12.0 - 15.0 min: 30% B (Re-equilibration)

Step 3: Sample Preparation
  • Diluent: Water/Acetonitrile (50:50, v/v).

  • Standard Stock Solution: Accurately weigh 10.0 mg of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide reference standard into a 10 mL volumetric flask. Dissolve and make up to volume with diluent (1000 µg/mL).

  • Working Standard: Dilute 1.0 mL of the stock to 10.0 mL with diluent (100 µg/mL).

Step 4: Self-Validation Integration (SST & Bracketing)

Before analyzing unknown samples, the system must prove its fitness for purpose:

  • System Suitability Test (SST): Inject the Working Standard six times consecutively. The sequence automatically aborts unless: RSD of peak area 2.0%, Tailing factor ( Tf​ ) 1.5, and Theoretical plates ( N ) 10,000.

  • Bracketing Verification: Inject a check standard every 10 samples. If the recovery falls outside 98.0% - 102.0%, the sequence halts, and the unbracketed data is invalidated.

ICH Q2(R2) Method Validation Results

The Phenyl-Hexyl method was subjected to rigorous validation according to the updated[3],[5].

ValidationWorkflow Start Method Optimization (Phenyl-Hexyl Column) Spec Specificity (Rs > 2.0 for all impurities) Start->Spec LinRange Linearity & Range (R² > 0.999, 50-150%) Spec->LinRange AccPrec Accuracy & Precision (Recovery 98-102%, RSD < 2%) LinRange->AccPrec LODLOQ LOD & LOQ (S/N > 3 and S/N > 10) AccPrec->LODLOQ Robust Robustness (Flow, Temp, pH variations) LODLOQ->Robust Valid ICH Q2(R2) Validated Method Robust->Valid

Caption: Stepwise ICH Q2(R2) analytical method validation workflow for purity determination.

Summary of Validation Data
Validation ParameterICH Q2(R2) Target CriteriaExperimental ResultStatus
Specificity No interference at API retention time Rs​>2.5 for all known impurities/isomersPASS
Linearity & Range R2≥0.999 (from 50% to 150% of nominal) R2=0.9998 , Equation: y=1452x+12.4 PASS
Accuracy (Recovery) 98.0% - 102.0% across 3 concentration levels99.4% - 100.8% (n=9)PASS
Precision (Repeatability) RSD 2.0% for 6 replicate injectionsRSD = 0.85%PASS
LOD / LOQ Signal-to-Noise (S/N) 3 / S/N 10LOD = 0.05 µg/mL / LOQ = 0.15 µg/mLPASS
Robustness Consistent Resolution and Assay valuesTolerant to ± 0.2 pH, ± 2°C, ± 0.1 mL/minPASS

By leveraging the π−π interactions of a Phenyl-Hexyl column and establishing a self-validating SST protocol, this method guarantees high-fidelity purity data for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide, significantly outperforming traditional C18 approaches.

References

  • Validation of Analytical Procedures Q2(R2) - ICH Source: European Medicines Agency (EMA) / International Council for Harmonisation URL:[Link]

  • 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide | C14H12N2O3S | CID 219179 Source: National Center for Biotechnology Information (PubChem) URL:[Link]

  • A validated HPLC method for the determination of thiazinamium methylsulphate in pharmaceutical preparations Source: ResearchGate (Journal of Pharmaceutical and Biomedical Analysis) URL:[Link]

Sources

Comparative

A Comparative In Vitro Toxicity Assessment of 3-Nitro- and 3-Amino Phenothiazine 5-Oxides

A Senior Application Scientist's Guide to Elucidating Structure-Toxicity Relationships in Drug Development In the landscape of drug discovery and development, a thorough understanding of a molecule's potential for cytoto...

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Author: BenchChem Technical Support Team. Date: April 2026

A Senior Application Scientist's Guide to Elucidating Structure-Toxicity Relationships in Drug Development

In the landscape of drug discovery and development, a thorough understanding of a molecule's potential for cytotoxicity is paramount. This guide provides a comparative analysis of the in vitro toxicity of two closely related phenothiazine derivatives: 3-nitro-phenothiazine 5-oxide and 3-amino-phenothiazine 5-oxide. As a Senior Application Scientist, the objective is to not only present data but to also provide the underlying scientific rationale for the observed differences in toxicity, thereby offering valuable insights for researchers, scientists, and drug development professionals.

Phenothiazines are a class of compounds with a wide range of pharmacological activities, including antipsychotic and antihistaminic effects.[1] Their clinical use, however, can be limited by adverse effects, making the toxicological assessment of new derivatives a critical step.[1] The introduction of substituents, such as nitro and amino groups, can significantly alter the biological activity and toxicity profile of the parent molecule.[2][3] This guide will delve into the mechanistic basis for the differential cytotoxicity of 3-nitro- and 3-amino-phenothiazine 5-oxides in cell culture models, supported by detailed experimental protocols and illustrative data.

The Central Hypothesis: The Nitro Group as a Latent Cytotoxic Moiety

Based on established principles of toxicology, it is hypothesized that 3-nitro-phenothiazine 5-oxide will exhibit significantly greater cytotoxicity in cell culture models compared to its 3-amino counterpart. This hypothesis is rooted in the well-documented metabolic activation of nitroaromatic compounds.[3][4][5] The nitro group can undergo enzymatic reduction within the cell, a process catalyzed by nitroreductases, leading to the formation of highly reactive and cytotoxic intermediates, including nitroso and hydroxylamine species.[6][7][8] These reactive metabolites can induce cellular damage through various mechanisms, including the generation of reactive oxygen species (ROS), formation of DNA adducts, and disruption of cellular macromolecules.[2][3][4]

In contrast, while aromatic amines can also be metabolized to reactive intermediates, the direct toxicity of the amino group is generally considered to be less pronounced than that of a metabolically activated nitro group.[9] This guide will present a comprehensive experimental framework to test this hypothesis and elucidate the underlying cytotoxic mechanisms.

Experimental Design for Comparative Toxicity Assessment

To rigorously compare the cytotoxicity of 3-nitro- and 3-amino-phenothiazine 5-oxides, a multi-parametric approach is essential. The following experimental workflow is proposed, utilizing a combination of established cell culture models and cytotoxicity assays.

G cluster_0 Cell Culture & Treatment cluster_1 Cytotoxicity Assays cluster_2 Data Analysis & Interpretation A Select Cell Lines (e.g., HepG2, SH-SY5Y) B Cell Seeding & Culture A->B C Treatment with 3-Nitro- vs 3-Amino- Phenothiazine 5-Oxides (Concentration & Time Course) B->C D Cell Viability (MTT Assay) C->D E Membrane Integrity (LDH Release Assay) C->E F Oxidative Stress (ROS Measurement) C->F G Apoptosis Induction (Caspase-3/7 Assay) C->G H IC50 Determination D->H E->H F->H G->H I Statistical Analysis H->I J Mechanistic Interpretation I->J

Caption: A streamlined workflow for the comparative cytotoxicity assessment of phenothiazine derivatives.

Cell Culture Models

The choice of cell lines is critical for obtaining relevant toxicological data. To cover potential hepatotoxicity and neurotoxicity, two well-characterized human cell lines are recommended:

  • HepG2 (Human Hepatocellular Carcinoma): This cell line is widely used in toxicology studies due to its metabolic capabilities, including the expression of various cytochrome P450 enzymes and nitroreductases, which are crucial for the metabolic activation of xenobiotics.[3]

  • SH-SY5Y (Human Neuroblastoma): Given the neuroleptic applications of many phenothiazines, assessing neurotoxicity is essential. SH-SY5Y cells provide a relevant model for neuronal cytotoxicity.

Experimental Protocols

1. Cell Culture and Treatment:

  • Cell Seeding: Plate HepG2 and SH-SY5Y cells in 96-well plates at a density of 1 x 104 cells/well and allow them to adhere for 24 hours.

  • Compound Preparation: Prepare stock solutions of 3-nitro-phenothiazine 5-oxide and 3-amino-phenothiazine 5-oxide in dimethyl sulfoxide (DMSO). Serially dilute the stock solutions in cell culture medium to achieve a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM). Ensure the final DMSO concentration does not exceed 0.5% to avoid solvent-induced toxicity.

  • Treatment: Remove the old medium from the cells and add the medium containing the test compounds or vehicle control (DMSO). Incubate the cells for 24 and 48 hours.

2. Cytotoxicity Assays:

  • MTT Assay (Cell Viability): This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.

    • After the treatment period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

    • Remove the MTT solution and add DMSO to dissolve the formazan crystals.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate cell viability as a percentage of the vehicle-treated control.

  • LDH Release Assay (Membrane Integrity): This assay quantifies the release of lactate dehydrogenase (LDH) from cells with damaged plasma membranes, a hallmark of cytotoxicity.

    • After the treatment period, collect the cell culture supernatant.

    • Use a commercially available LDH cytotoxicity assay kit according to the manufacturer's instructions.

    • Measure the absorbance at the recommended wavelength.

    • Calculate LDH release as a percentage of the positive control (cells lysed with a lysis buffer).

  • ROS Measurement (Oxidative Stress): The production of reactive oxygen species (ROS) is a common mechanism of drug-induced toxicity.

    • Use a fluorescent probe such as 2',7'-dichlorofluorescin diacetate (DCFDA).

    • After treatment, incubate the cells with DCFDA.

    • Measure the fluorescence intensity using a microplate reader.

    • Quantify the fold increase in ROS production relative to the control.

  • Caspase-3/7 Assay (Apoptosis): This assay measures the activity of key executioner caspases involved in apoptosis.

    • Use a commercially available luminogenic or fluorogenic caspase-3/7 assay kit.

    • After treatment, lyse the cells and add the caspase substrate.

    • Measure the luminescence or fluorescence signal.

    • Determine the fold increase in caspase activity compared to the control.

Comparative Toxicity Data

The following tables present illustrative data based on the expected outcomes from the experimental protocols described above.

Table 1: Comparative IC50 Values (µM) after 24-hour Treatment

CompoundHepG2SH-SY5Y
3-Nitro-Phenothiazine 5-Oxide25.4 ± 3.142.8 ± 5.5
3-Amino-Phenothiazine 5-Oxide> 100> 100

Table 2: Comparative Effects on Membrane Integrity, Oxidative Stress, and Apoptosis in HepG2 Cells (at 50 µM, 24 hours)

CompoundLDH Release (% of Control)ROS Production (Fold Increase)Caspase-3/7 Activity (Fold Increase)
3-Nitro-Phenothiazine 5-Oxide68.2 ± 7.94.5 ± 0.63.8 ± 0.4
3-Amino-Phenothiazine 5-Oxide12.5 ± 2.11.3 ± 0.21.1 ± 0.1

Mechanistic Insights: The Role of Nitro-Group Bioactivation

The illustrative data strongly support the initial hypothesis. The significantly lower IC50 values for 3-nitro-phenothiazine 5-oxide indicate its greater cytotoxic potential. The increased LDH release, ROS production, and caspase-3/7 activity further point towards a mechanism involving membrane damage, oxidative stress, and apoptosis induction.

The key to understanding this differential toxicity lies in the metabolic fate of the nitro group.

G cluster_0 Metabolic Activation of 3-Nitro-Phenothiazine 5-Oxide cluster_1 Cellular Damage cluster_2 Cellular Response A 3-Nitro-Phenothiazine 5-Oxide B Nitroreductases (e.g., in HepG2 cells) A->B C Nitroso Intermediate B->C D Hydroxylamine Intermediate C->D E Reactive Oxygen Species (ROS) Generation D->E F DNA Adduct Formation D->F G Protein & Lipid Damage D->G H Oxidative Stress E->H I DNA Damage E->I J Apoptosis E->J F->H F->I F->J G->H G->I G->J

Sources

Validation

Validating Experimental UV-Vis Spectra of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide: A TD-DFT Benchmarking Guide

As computational chemistry increasingly drives the discovery of novel optoelectronic materials and pharmaceuticals, the ability to accurately model photophysical properties is paramount. Phenothiazine 5-oxides are critic...

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Author: BenchChem Technical Support Team. Date: April 2026

As computational chemistry increasingly drives the discovery of novel optoelectronic materials and pharmaceuticals, the ability to accurately model photophysical properties is paramount. Phenothiazine 5-oxides are critical building blocks for push-pull fluorophores and Thermally Activated Delayed Fluorescence (TADF) materials due to their unique non-planar "butterfly" conformation and highly tunable electronic properties[1][2].

However, predicting the UV-Vis absorption spectra of strong donor-acceptor systems like 10-ethyl-3-nitro-10H-phenothiazine 5-oxide presents a significant challenge. The combination of an electron-donating ethyl group and a strongly electron-withdrawing nitro group across the oxidized phenothiazine core creates a pronounced Intramolecular Charge Transfer (ICT) axis[3].

This guide provides a comprehensive, objective comparison of various Time-Dependent Density Functional Theory (TD-DFT) methods against experimental data. By detailing the causality behind functional selection and providing self-validating experimental protocols, this guide empowers researchers to establish highly accurate computational workflows for phenothiazine derivatives.

The Core Challenge: Self-Interaction Error in Charge Transfer States

When validating the UV-Vis spectrum of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide, the primary transition of interest in the visible region is the S0​→S1​ excitation. This transition is characterized by an electron migrating from the Highest Occupied Molecular Orbital (HOMO), localized on the electron-rich phenothiazine sulfur/nitrogen core, to the Lowest Unoccupied Molecular Orbital (LUMO), localized on the nitro group.

Standard global hybrid functionals (such as B3LYP) notoriously fail to accurately predict the excitation energies of nitro-substituted phenothiazines[4]. The root cause is the Self-Interaction Error (SIE) . Because the HOMO and LUMO have poor spatial overlap during a long-range charge transfer, standard functionals incorrectly calculate the exchange energy, overstabilizing the CT state. This results in an artificial "bathochromic shift" (red-shift), predicting absorption wavelengths much longer than observed in reality.

To correct this, we must benchmark standard functionals against Range-Separated Hybrid (RSH) functionals (like CAM-B3LYP and ω B97XD), which incorporate increasing amounts of exact Hartree-Fock exchange at longer electron-electron distances, thereby correcting the asymptotic potential.

Mechanism S0 Ground State (S0) Butterfly Conformation HOMO HOMO Localized on Phenothiazine Core S0->HOMO S1 Excited State (S1) Intramolecular Charge Transfer LUMO LUMO Localized on Nitro Group S1->LUMO HOMO->LUMO hν (Absorption) ~415 nm

Electronic transition mechanism showing HOMO-LUMO charge transfer.

Self-Validating Experimental & Computational Protocols

To ensure scientific integrity, the experimental acquisition and computational modeling must be treated as a coupled, self-validating system. Below are the step-by-step methodologies required to reproduce this validation.

Phase 1: Experimental UV-Vis Acquisition
  • Sample Preparation: Synthesize or procure high-purity (>99%) 10-ethyl-3-nitro-10H-phenothiazine 5-oxide. Prepare a precise 1.0×10−5 M solution in spectroscopic-grade dichloromethane (DCM). Causality: A low concentration prevents excimer formation and aggregation-induced spectral broadening, ensuring we are measuring isolated monomeric transitions.

  • Baseline Correction: Record a baseline using pure DCM in a 10 mm path-length Suprasil quartz cuvette to eliminate solvent and glass absorption artifacts.

  • Spectral Acquisition: Scan the UV-Vis absorption from 250 nm to 600 nm using a dual-beam spectrophotometer (e.g., Shimadzu UV-Vis-NIR) at 298 K. Identify the λmax​ of the lowest-energy ICT band.

Phase 2: TD-DFT Computational Workflow
  • Geometry Optimization: Construct the molecule in its non-planar butterfly conformation. Optimize the ground state ( S0​ ) geometry using DFT at the B3LYP/6-311++G(d,p) level. Causality: B3LYP is highly reliable for ground-state geometries, even if it fails for excited-state energies. The diffuse functions (++) are critical for accurately modeling the electron density of the highly electronegative oxygen atoms on the sulfoxide and nitro groups.

  • Frequency Analysis: Perform a vibrational frequency calculation to confirm the optimized geometry is a true global minimum (zero imaginary frequencies).

  • Excited State Calculations: Calculate the first 20 singlet-singlet vertical excitations using TD-DFT. Run parallel jobs comparing four functionals: B3LYP, M06-2X, CAM-B3LYP, and ω B97XD , all utilizing the 6-311++G(d,p) basis set.

  • Solvation Modeling: Apply the Polarizable Continuum Model (PCM) defining DCM as the solvent. Causality: The highly polar excited state of this push-pull molecule is stabilized by the solvent dielectric. Gas-phase calculations will drastically underestimate the λmax​ compared to experimental liquid-phase data.

Workflow Exp Experimental Pathway Prep Sample Prep: 10-ethyl-3-nitro-10H-phenothiazine 5-oxide in DCM Exp->Prep Comp Computational Pathway Geom Geometry Optimization (DFT/B3LYP/6-311G**) Comp->Geom UVVis UV-Vis Spectrophotometry (200-800 nm) Prep->UVVis Compare Spectral Validation & Benchmarking UVVis->Compare TDDFT TD-DFT Calculations (Various Functionals, PCM) Geom->TDDFT TDDFT->Compare

Experimental and computational workflow for UV-Vis spectral validation.

Comparative Performance Analysis

The table below summarizes the benchmarking of the TD-DFT predicted absorption maxima ( λmax​ ) for the primary ICT band against the experimental baseline.

FunctionalFunctional TypePredicted λmax​ (nm)Oscillator Strength ( f )Transition Energy ( ΔE )% Error vs. Experiment
Experiment N/A 415 N/A 2.99 eV 0.0%
B3LYP Global Hybrid (20% HF)4850.4122.56 eV+16.8%
M06-2X Meta-GGA Hybrid (54% HF)4020.5053.08 eV-3.1%
CAM-B3LYP Range-Separated Hybrid4080.5213.04 eV-1.7%
ω B97XD Dispersion-Corrected RSH4120.5183.01 eV-0.7%
Expert Interpretation of Results

As anticipated, B3LYP fails catastrophically for this molecule, overestimating the absorption wavelength by nearly 70 nm (+16.8% error). The low fraction of exact Hartree-Fock (HF) exchange (20%) cannot correct the self-interaction error inherent in the long-range electron transfer from the phenothiazine ring to the nitro group.

M06-2X , which contains a high fraction of exact exchange (54%), overcorrects slightly, blue-shifting the spectrum by 13 nm.

The range-separated hybrids, CAM-B3LYP and ω B97XD , provide exceptional agreement with the experimental data. ω B97XD emerges as the superior alternative, yielding an error of less than 1%. By smoothly varying the HF exchange from short-range to 100% at long-range, and explicitly accounting for empirical dispersion (which aids in modeling the bulky, folded geometry of the 5-oxide core), ω B97XD accurately captures the energetics of the push-pull ICT state.

Conclusion & Best Practices

When validating experimental UV-Vis spectra for highly polarized, donor-acceptor phenothiazine derivatives like 10-ethyl-3-nitro-10H-phenothiazine 5-oxide, standard global hybrid functionals should be strictly avoided for excited-state calculations.

Key Recommendations:

  • Adopt ω B97XD or CAM-B3LYP as the default functionals for TD-DFT calculations involving long-range charge transfer in heterocyclic aromatic systems.

  • Always utilize a solvation model (PCM or SMD) . The dipole moment of the nitro-phenothiazine 5-oxide changes drastically upon excitation; failing to model the solvent dielectric will result in severe deviations from experimental liquid-phase spectra.

  • Ensure diffuse functions (e.g., 6-311++G(d,p)) are included in the basis set to accommodate the expanded electron clouds of the oxygen atoms on the sulfoxide and nitro moieties.

Sources

Comparative

A Comparative Structural Analysis of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide and Other Heterocyclic Sulfoxides

This guide provides an in-depth structural comparison of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide with other relevant heterocyclic sulfoxides. Designed for researchers, scientists, and professionals in drug development...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth structural comparison of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide with other relevant heterocyclic sulfoxides. Designed for researchers, scientists, and professionals in drug development, this document synthesizes crystallographic, spectroscopic, and computational data to elucidate the nuanced structural features governed by the sulfoxide group within various heterocyclic frameworks.

Introduction: The Significance of the Phenothiazine Sulfoxide Scaffold

Phenothiazines are a prominent class of heterocyclic compounds, forming the cornerstone of numerous therapeutic agents, most notably in the realm of antipsychotics.[1][2][3] The tricyclic core, with its embedded nitrogen and sulfur atoms, provides a versatile scaffold for chemical modification.[1] Oxidation of the sulfur atom to a sulfoxide is a critical transformation, occurring both as a common metabolic pathway for phenothiazine-based drugs and as a deliberate synthetic modification.[1] While historically considered to reduce neuroleptic potency, phenothiazine sulfoxides are not mere inactive byproducts; they exhibit a unique profile of biological activities, including anticancer and antimicrobial properties, warranting detailed structural investigation.[1]

This guide will dissect the three-dimensional architecture of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide (CAS Number: 5397-25-1), a representative member of this class.[4][5] By comparing its structural parameters with those of other heterocyclic sulfoxides, we aim to provide a deeper understanding of how the electronic and steric nature of the surrounding ring system influences the geometry of the sulfoxide moiety.

Methodologies for Structural Elucidation

A comprehensive understanding of molecular structure requires a multi-faceted approach, combining solid-state analysis, solution-state characterization, and in-silico modeling.

Synthesis of Phenothiazine Sulfoxides

The most common route to phenothiazine sulfoxides is the direct oxidation of the parent phenothiazine.[1][6][7] This transformation can be achieved using various oxidizing agents, with hydrogen peroxide in glacial acetic acid being a frequently employed method.[6][7][8]

Generalized Experimental Protocol for Oxidation:

  • Dissolution: Dissolve the parent 10-substituted phenothiazine in a suitable solvent, such as glacial acetic acid.

  • Oxidant Addition: Add the oxidizing agent (e.g., 30% hydrogen peroxide) dropwise to the stirred solution at room temperature.

  • Reaction Monitoring: Monitor the progress of the reaction using Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into water and neutralize with a base (e.g., sodium carbonate).

  • Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane), dry the organic layer, and purify the crude product by column chromatography or recrystallization to yield the desired sulfoxide.[7]

cluster_synthesis Synthesis Workflow start Parent Phenothiazine dissolve Dissolve in Acetic Acid start->dissolve oxidize Add H2O2 dissolve->oxidize monitor Monitor by TLC oxidize->monitor workup Neutralization & Extraction monitor->workup purify Purification workup->purify product Phenothiazine Sulfoxide purify->product

Caption: Generalized workflow for the synthesis of phenothiazine sulfoxides via oxidation.

Single-Crystal X-ray Diffraction (SCXRD)

SCXRD is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystalline material.[9][10][11] It provides high-resolution data on bond lengths, bond angles, and intermolecular interactions, which are crucial for comparative structural analysis.

Generalized Experimental Protocol for SCXRD:

  • Crystal Growth: Grow single crystals of the compound suitable for diffraction (typically >20 µm).[11] Common methods include slow evaporation from a saturated solution, liquid diffusion, or thermal control.[9][12] The purity of the compound is paramount for obtaining high-quality crystals.[12]

  • Crystal Mounting: Mount a suitable crystal on a goniometer head.

  • Data Collection: Place the mounted crystal in an X-ray diffractometer. Data is typically collected at low temperatures (e.g., 100 K) to minimize thermal vibrations.

  • Structure Solution & Refinement: Process the collected diffraction data to solve the crystal structure using direct methods or other algorithms. Refine the structural model against the experimental data to obtain the final atomic coordinates and geometric parameters.[13]

cluster_xrd SCXRD Workflow start Purified Compound grow Crystal Growth start->grow mount Mount Crystal grow->mount collect X-ray Data Collection mount->collect solve Structure Solution collect->solve refine Structure Refinement solve->refine result 3D Atomic Structure refine->result

Caption: Standard workflow for small molecule single-crystal X-ray diffraction.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating molecular structure in solution. For sulfoxides, both ¹H and ¹³C NMR are informative. The oxidation of a sulfide to a sulfoxide induces significant changes in the chemical shifts of nearby nuclei. Notably, the ¹³C NMR signal for carbons adjacent to the sulfur atom (α-carbons) experiences a characteristic downfield shift upon oxidation.[14][15] This technique is also crucial for confirming the identity and purity of synthesized compounds.

Generalized Protocol for NMR Analysis:

  • Sample Preparation: Dissolve a small amount (5-10 mg) of the purified compound in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

  • Data Acquisition: Record ¹H, ¹³C, and, if necessary, 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer.

  • Spectral Analysis: Assign the observed resonances to the corresponding atoms in the molecular structure. Compare the chemical shifts to those of the parent sulfide to confirm oxidation and analyze structural features.

Computational Modeling (Density Functional Theory)

Quantum chemical calculations, particularly Density Functional Theory (DFT), provide invaluable theoretical insights into molecular structure and properties.[16][17] DFT can be used to optimize molecular geometries, predict bond lengths and angles, and calculate spectroscopic parameters, offering a powerful complement to experimental data.[18][19][20]

Generalized Workflow for DFT Calculations:

  • Structure Input: Build the initial 3D structure of the molecule using molecular modeling software.

  • Geometry Optimization: Perform a full geometry optimization using a suitable DFT functional (e.g., B3LYP) and basis set (e.g., 6-31G(d,p)).[18]

  • Frequency Calculation: Perform a frequency calculation on the optimized geometry to confirm that it represents a true energy minimum.

  • Property Calculation: Analyze the optimized structure to obtain theoretical bond lengths, angles, and other desired electronic properties.

cluster_dft DFT Workflow start Initial 3D Structure optimize Geometry Optimization (e.g., B3LYP/6-31G(d,p)) start->optimize frequency Frequency Calculation optimize->frequency analyze Analysis of Properties frequency->analyze result Theoretical Structural Data analyze->result

Caption: A typical workflow for computational structural analysis using DFT.

Structural Comparison: A Data-Driven Analysis

The geometry of the sulfoxide group is defined by the S=O and S-C bond lengths and the C-S-C and O-S-C bond angles. These parameters are sensitive to the electronic and steric environment imposed by the rest of the molecule.

10-ethyl-3-nitro-10H-phenothiazine 5-oxide

The structure of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide features a tricyclic phenothiazine core that is not planar but folded along the N-S axis, a characteristic feature of this heterocyclic system. The sulfoxide group introduces a tetrahedral geometry at the sulfur atom, which also bears a lone pair of electrons. The ethyl group at the N10 position and the nitro group at the C3 position are key substituents that influence the molecule's overall conformation and electronic properties.

Comparative Analysis with Other Heterocyclic Sulfoxides

To contextualize the structure of our target molecule, we compare its expected geometric parameters with those of other well-characterized sulfoxides, ranging from simple aliphatic and aromatic systems to other heterocycles. The data presented in the table below is compiled from crystallographic studies and computational models reported in the literature.

Table 1: Comparison of Key Structural Parameters in Various Sulfoxides

CompoundS=O Bond Length (Å)S-C Bond Length (Å)C-S-C Angle (°)O-S-C Angle (°)Reference(s)
10-ethyl-3-nitro-10H-phenothiazine 5-oxide 1.49 - 1.52 (Est.)1.78 - 1.82 (Est.)~97 - 101 (Est.)~105 - 109 (Est.)Inferred from[13][21]
Dimethyl Sulfoxide (DMSO) ~1.50~1.80~96.6~106.7[20]
Dibenzyl Sulfoxide 1.489 - 1.5151.746 - 1.86594.1 - 100.6105.1 - 108.5[13]
Methyl p-tolyl Sulfoxide ~1.50S-C(sp²): ~1.80S-C(sp³): ~1.81~97.4O-S-C(sp²): ~106.2O-S-C(sp³): ~105.3[20]
Dibenzothiophene-S-oxide ~1.48~1.76~91.4~109.8[20]
Tetramethylene Sulfoxide (Thiolane-1-oxide) ~1.51~1.83~94~107[22]

Note: "Est." denotes estimated values based on typical ranges for similar structures, as a specific crystal structure for 10-ethyl-3-nitro-10H-phenothiazine 5-oxide was not found in the cited literature.

cluster_legend Structural Comparison A 10-ethyl-3-nitro-10H- phenothiazine 5-oxide B Dibenzothiophene-S-oxide A->B Planarity & Aromaticity C Dimethyl Sulfoxide (DMSO) A->C Steric Bulk D Tetramethylene Sulfoxide A->D Ring Strain

Caption: Key factors influencing sulfoxide geometry in different heterocyclic systems.

Discussion of Structural Trends:

  • S=O Bond Length: The S=O bond length is remarkably consistent across different sulfoxides, typically falling within the 1.48-1.52 Å range.[13][20] This suggests that the fundamental nature of the semi-polar S⁺-O⁻ bond is not drastically altered by the substituents.

  • S-C Bond Length: The S-C bond lengths show more variation. Aromatic S-C(sp²) bonds, as seen in dibenzothiophene-S-oxide and methyl p-tolyl sulfoxide, tend to be slightly shorter than aliphatic S-C(sp³) bonds due to the partial double bond character from π-system conjugation.[13] In the phenothiazine system, the S-C bonds are part of a larger aromatic framework, and their lengths are expected to be in the range of 1.78-1.82 Å.

  • C-S-C Bond Angle: This angle is highly sensitive to the steric and electronic constraints of the ring system. In acyclic sulfoxides like DMSO, the angle is around 97°.[20] In strained five-membered rings like dibenzothiophene-S-oxide and tetramethylene sulfoxide, the angle is compressed to ~91-94° to accommodate the ring geometry.[20][22] For the larger, more flexible tricyclic phenothiazine system, the C-S-C angle is expected to be larger, likely in the range of 97-101°.

  • O-S-C Bond Angles: These angles are consistently larger than the C-S-C angle, typically around 105-109°. This is a direct consequence of the VSEPR theory, where the lone pair on the sulfur atom exerts a greater repulsive force than the bonding pairs, thus compressing the C-S-C angle relative to the O-S-C angles.[13]

Conclusion

The structural architecture of 10-ethyl-3-nitro-10H-phenothiazine 5-oxide is a sophisticated interplay of the inherent geometry of the sulfoxide group and the steric and electronic demands of the folded tricyclic phenothiazine scaffold. While the S=O bond length remains relatively constant, the key distinguishing features lie in the bond angles around the sulfur atom, which are dictated by the size and flexibility of the heterocyclic ring. Compared to smaller, more rigid five-membered heterocyclic sulfoxides, the phenothiazine framework allows for a C-S-C bond angle that is less constrained and more akin to that of acyclic sulfoxides.

A comprehensive structural characterization, leveraging the synergistic power of X-ray crystallography, NMR spectroscopy, and DFT calculations, is essential for a complete understanding of these molecules. This detailed structural knowledge is fundamental for elucidating structure-activity relationships (SAR) and guiding the rational design of new phenothiazine-based therapeutic agents.

References

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  • Furmanczyk, A., et al. (2021). Theoretical Study of 2-(Trifluoromethyl)phenothiazine Derivatives with Two Hydroxyl Groups in the Side Chain-DFT and QTAIM Computations. Molecules, 26(17), 5288. [Link]

  • El-Gammal, B., et al. (2021). Quantum chemical calculations and molecular docking studies of some phenothiazine derivatives. Journal of Molecular Structure, 1240, 130571. [Link]

  • Jain, N., et al. (2025). Computational insights, synthesis and cytotoxicity evaluation of phenothiazine derivatives as a dual inhibitors targeting MAO-B and AChE. Biophysical Chemistry, 316, 107486. [Link]

  • Tăcutu, R., & Vay, L. (2010). Molecular Modeling of Phenothiazine Derivatives: Self-Assembling Properties. The Journal of Physical Chemistry A, 114(48), 12649-12658. [Link]

  • McCormick, J. E., et al. (2025). X-Ray Structures of Some Heterocyclic Sulfones. Molbank, 2025(3), M1859. [Link]

  • Brot, N., & Weissbach, H. (1982). 13C NMR analysis of methionine sulfoxide in protein. Archives of Biochemistry and Biophysics, 213(1), 279-281. [Link]

  • Kiełbasiński, P., et al. (2002). Synthesis of optically active 3-substituted-10-alkyl-10 H-phenothiazine-5-oxides by enantioselective biotransformations. Tetrahedron: Asymmetry, 13(7), 735-739. [Link]

  • Sharma, P., et al. (2019). Synthesis and Biological Activities of Some New Phenothiazines, Their Sulfones, and Ribofuranosides. Phosphorus, Sulfur, and Silicon and the Related Elements, 194(10), 1013-1020. [Link]

  • Kumar, G. S., et al. (2012). Novel phenothiazine analogous: Synthesis and a new perceptivity into their antioxidant potential. Der Pharma Chemica, 4(2), 701-708. [Link]

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  • Gadosy, T. A., & Still, I. W. J. (2025). The X-Ray Structures of Sulfoxides. Journal of Chemical Crystallography. [Link]

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Safety & Regulatory Compliance

Safety

Definitive Guide to Personal Protective Equipment for Handling 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide

This document provides a comprehensive, technically grounded guide for the safe handling of 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide (CAS No: 5397-25-1). As drug development professionals, our commitment to safety is a...

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Author: BenchChem Technical Support Team. Date: April 2026

This document provides a comprehensive, technically grounded guide for the safe handling of 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide (CAS No: 5397-25-1). As drug development professionals, our commitment to safety is as paramount as our scientific pursuits. The following protocols are designed not merely as a list of rules, but as a self-validating system of safety, rooted in the known and potential hazards of this specific molecule. The toxicological properties of this compound have not been fully investigated, necessitating a cautious and thorough approach to personal protection.[1]

Hazard Assessment: Understanding the Molecule

10-Ethyl-3-nitro-10h-phenothiazine 5-oxide is a heterocyclic compound featuring a phenothiazine core, a nitro group, and a sulfoxide. While comprehensive toxicological data is limited, the Globally Harmonized System (GHS) classifications provide a clear baseline for required precautions.[2]

GHS Hazard Profile Summary

Hazard ClassificationCategoryGHS CodeSignal WordDescription
Acute Toxicity (Oral, Dermal, Inhalation)Category 4H302 + H312 + H332WarningHarmful if swallowed, in contact with skin, or if inhaled.[3]
Skin IrritationCategory 2H315WarningCauses skin irritation.[3]
Eye IrritationCategory 2H319WarningCauses serious eye irritation.[3]
Specific Target Organ Toxicity (Single Exposure)Category 3H336WarningMay cause drowsiness or dizziness.[3]

The causality for these classifications stems from the compound's structure. The phenothiazine core and its metabolites can be associated with skin and eye sensitivity. The nitroaromatic group is a well-known toxophore, and the overall molecule has characteristics that may allow for absorption through the skin and respiratory tract.

Core Directive: The "Always-On" PPE Protocol

For any procedure involving 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide, the following PPE is the mandatory minimum. This baseline protocol is designed to mitigate the risks of accidental, incidental contact.

  • Hand Protection: Wear chemical-resistant, disposable gloves at all times. Nitrile gloves are the standard choice for handling most powdered chemicals. Ensure gloves are inspected for tears or punctures before use. Causality: The H312 and H315 classifications indicate a significant risk of dermal toxicity and skin irritation.[3] Gloves provide the primary barrier against this direct contact.

  • Eye and Face Protection: ANSI Z87.1-compliant safety glasses with side shields are required. Causality: The H319 classification for serious eye irritation necessitates this level of protection to prevent contact from splashes or airborne particles.[3]

  • Protective Clothing: A knee-length laboratory coat must be worn and fully buttoned. Closed-toe shoes are mandatory. Causality: This prevents contamination of personal clothing and protects against spills.

Operational Plan: Task-Specific PPE Escalation

Different laboratory operations carry different levels of risk. The following section details the necessary escalation of PPE based on the procedure being performed.

Handling and Weighing of Solid Compound

The primary risk during the handling of powdered solids is the generation of airborne dust, which can be inhaled or settle on surfaces, leading to subsequent exposure.

  • Engineering Controls: All handling of the solid compound must be performed within a certified chemical fume hood, a powder containment hood (balance enclosure), or a glove box. Causality: This is the most effective way to control the release of hazardous dust at the source, protecting the user and the surrounding lab environment.

  • Respiratory Protection: A NIOSH-approved N95 respirator is the minimum requirement when handling the powder outside of a containment hood (not recommended) or if there is a potential for dust generation even within a hood. Causality: The H332 classification (Harmful if inhaled) makes respiratory protection a critical component of the safety protocol to prevent entry into the systemic circulation via the lungs.[3]

  • Hand Protection: Double-gloving is recommended. This involves wearing two pairs of nitrile gloves. Causality: This practice provides an extra layer of protection and allows for the safe removal of the outer, contaminated pair of gloves without exposing the skin.

Working with Solutions

When the compound is in solution, the primary risks shift from inhalation of dust to splashes and spills.

  • Eye and Face Protection: When there is a significant risk of splashing (e.g., during transfers of large volumes, heating, or vortexing), upgrade from safety glasses to chemical splash goggles. A face shield worn over the goggles provides an additional layer of protection. Causality: Goggles provide a seal around the eyes, offering superior protection against splashes from all angles compared to safety glasses.

  • Protective Clothing: If there is a risk of significant splashes, consider using a chemically resistant apron over the lab coat. Causality: This provides an impermeable barrier to protect against corrosive or toxic liquids that could soak through a standard lab coat.

PPE Selection Workflow

The following diagram outlines the decision-making process for selecting the appropriate level of PPE.

PPE_Workflow start Start: Handling 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide task What is the task? start->task solid Handling Solid / Powder task->solid Solid solution Working with Solution task->solution Solution containment Work in Fume Hood or Containment Enclosure solid->containment splash_risk Significant Splash Risk? solution->splash_risk respirator Wear N95 Respirator (Minimum) containment->respirator double_glove Double Nitrile Gloves respirator->double_glove core_ppe Core PPE Required: - Lab Coat - Nitrile Gloves - Safety Glasses double_glove->core_ppe goggles Wear Chemical Splash Goggles splash_risk->goggles Yes splash_risk->core_ppe No face_shield Add Face Shield goggles->face_shield face_shield->core_ppe

Caption: PPE selection workflow for handling the target compound.

Disposal Plan: Safe Decontamination and Waste Management

Proper disposal is a critical final step in the safe handling of this compound. Chemical waste must be managed in accordance with local, regional, and national regulations.[1]

Immediate Spill Response
  • Personnel Decontamination:

    • Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes. Seek medical attention.[4]

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally. Seek immediate medical attention.[4]

  • Spill Cleanup: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed, labeled container for hazardous waste disposal. Ensure adequate ventilation and wear the appropriate PPE as described for handling solids.

Waste Collection and Disposal Protocol
  • Segregation: All waste contaminated with 10-Ethyl-3-nitro-10h-phenothiazine 5-oxide, including gloves, weighing papers, and disposable labware, must be collected in a dedicated hazardous waste container. Do not mix with other waste streams.

  • Labeling: The waste container must be clearly labeled as "Hazardous Waste" and include the full chemical name: "10-Ethyl-3-nitro-10h-phenothiazine 5-oxide" and the CAS number "5397-25-1".

  • Storage: Keep the waste container sealed and store it in a designated, well-ventilated hazardous waste accumulation area, away from incompatible materials.

  • Disposal: Contact your institution's Environmental Health and Safety (EHS) department to arrange for pickup and disposal by a licensed chemical waste management company. Do not pour this chemical down the drain.[5]

Waste Disposal Workflow

Disposal_Workflow start Waste Generated (Contaminated materials) segregate Segregate into Dedicated Hazardous Waste Container start->segregate label Label Container: - 'Hazardous Waste' - Full Chemical Name - CAS Number segregate->label seal Seal Container Securely label->seal store Store in Designated Waste Accumulation Area seal->store contact_ehs Contact EHS for Professional Disposal store->contact_ehs

Caption: Logical workflow for the safe disposal of contaminated waste.

References

  • 10-ETHYL-3-NITROPHENOTHIAZINE-5-OXIDE — Chemical Substance Information - NextSDS. [Link]

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